AD80
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AD80 is an investigational multikinase inhibitor demonstrating significant antineoplastic activity across a range of cancer cell types, including colorectal, pancreatic, and acute leukemia.[1][2][3] By simultaneously targeting several critical signaling pathways implicated in tumor growth, proliferation, and survival, this compound presents a promising polypharmacological approach to cancer therapy.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on key signaling cascades, summarizing available quantitative data, outlining experimental methodologies, and visualizing the affected pathways.
Core Mechanism of Action
This compound functions as a multikinase inhibitor, strategically designed to disrupt multiple oncogenic signaling pathways. Its primary mechanism involves the inhibition of key kinases within the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in various cancers.[1][6] Notably, this compound was developed to inhibit downstream effectors of mTOR without directly targeting mTOR itself, a strategy aimed at preventing feedback reactivation of the MAPK pathway.[2]
The known molecular targets of this compound include:
-
p38 MAPK[2]
Cellular Effects of this compound in Cancer Cells
Treatment of cancer cells with this compound elicits a range of anti-cancer effects, including:
-
Reduced Cell Viability and Proliferation: this compound has been shown to decrease the viability and clonogenic potential of colorectal, pancreatic, and acute leukemia cancer cells.[1][2][3][6][7]
-
Induction of Apoptosis: The compound promotes programmed cell death, as evidenced by the cleavage of PARP1, a key marker of apoptosis.[1][2][3][6][7]
-
Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest in colorectal cancer cells.[1]
-
DNA Damage: Increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, is observed in cells treated with this compound.[1][2][3][6][7]
-
Induction of Mitotic Catastrophe and Autophagy: In pancreatic cancer cells, this compound has been observed to induce mitotic aberrations, polyploidy, and autophagy.[2][7]
-
Modulation of Key Signaling Proteins: this compound treatment leads to the reduced phosphorylation of S6 ribosomal protein (S6RP) and histone H3, and in acute leukemia cells, it reduces the expression of survivin and STMN1.[2][3][7]
Quantitative Data
The following table summarizes the available quantitative data for this compound's effect on cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Incubation Time |
| KU812 | Chronic Myeloid Leukemia | MTT | IC50 | 0.3 | 72h |
| Ba/F3 BCR::ABL1T315I | Murine Chronic Myeloid Leukemia | MTT | IC50 | ~0.3 | 72h |
Data extracted from a conference abstract on the effects of this compound on CML cell models.[8]
Signaling Pathways Targeted by this compound
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's mechanism of action are outlined in the primary research articles. The following are summaries of key methodologies employed.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cancer cells are treated with this compound or vehicle control for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6RP, cleaved PARP1, γH2AX, total S6RP).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry)
-
Cancer cells are treated with this compound or vehicle control.
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
Apoptosis Assay (Flow Cytometry)
-
Cancer cells are treated with this compound or vehicle control.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (e.g., propidium iodide or 7-AAD).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a potent multikinase inhibitor that exerts its anticancer effects by targeting multiple, interconnected signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression. Its ability to simultaneously inhibit key nodes in the PI3K/AKT/mTOR and MAPK pathways, as well as other important kinases, underscores its potential as a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in various cancer types.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stathmin 1 regulates mitophagy and cellular function in hematopoietic stem cells | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cancers | Free Full-Text | The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound HAS ANTINEOPLASTIC EFFECTS ON HUMAN AND MURINE CML CELL MODELS | Hematology, Transfusion and Cell Therapy [htct.com.br]
AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AD80 is a potent, orally bioavailable, small molecule multikinase inhibitor that has demonstrated significant preclinical activity against a range of cancer types. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed experimental protocols for key assays and visualizations of the signaling pathways affected by this compound are included to support further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C22H19F4N7O.[1][2][3] It possesses a molecular weight of 473.43 g/mol .[1][2][3] The unique structural features of this compound contribute to its potent and selective inhibitory activity against multiple protein kinases.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C22H19F4N7O | [1][2][3] |
| Molecular Weight | 473.43 g/mol | [1][2][3] |
| CAS Number | 1384071-99-1 | [1][2][3] |
| SMILES | O=C(NC1=CC(C(F)(F)F)=CC=C1F)NC2=CC=C(C3=NN(C(C)C)C4=NC=NC(N)=C43)C=C2 | [3] |
| Solubility | DMSO: 94 mg/mL (198.55 mM) | [4] |
| Ethanol: 94 mg/mL (198.55 mM) | [4] | |
| Water: Insoluble | [4] |
Mechanism of Action
This compound is a multikinase inhibitor that exerts its anti-cancer effects by targeting several key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][4] Its primary targets include RET (Rearranged during Transfection), RAF, SRC, and S6K (Ribosomal S6 Kinase), while exhibiting significantly reduced activity against mTOR (mammalian Target of Rapamycin).[1][4]
The inhibitory concentration (IC50) of this compound against RET, a receptor tyrosine kinase frequently mutated in various cancers, has been determined to be 4 nM.[2][4] While specific IC50 values for RAF, SRC, and S6K are not consistently reported in publicly available literature, studies have confirmed that this compound potently inhibits their activity.[1][4] This multi-targeted approach allows this compound to simultaneously block redundant or compensatory signaling pathways that can lead to drug resistance.
This compound's mechanism of action involves the inhibition of phosphorylation of its target kinases and their downstream effectors.[5] This disruption of key signaling cascades, namely the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound's inhibition of S6K, a downstream effector of mTOR, disrupts protein synthesis and cell cycle progression. By not directly inhibiting mTOR, this compound may avoid some of the feedback activation loops that can limit the efficacy of mTOR inhibitors.[5]
MAPK/ERK Signaling Pathway Inhibition
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound's inhibition of RAF kinases blocks the phosphorylation of MEK and subsequently ERK, leading to decreased transcriptional activation of genes involved in cell growth and division.[5]
Preclinical Activity
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including colorectal cancer, acute leukemia, and pancreatic cancer.[5][6][8] In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines and induces apoptosis.[1] In vivo studies using mouse xenograft models have further confirmed the anti-tumor efficacy of this compound, showing significant tumor growth inhibition.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Materials:
-
Recombinant human kinases (RET, RAF, SRC, S6K)
-
Kinase-specific peptide substrates
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the levels of phosphorylated target proteins (e.g., p-RET, p-ERK) in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice daily or as per the desired schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a promising multikinase inhibitor with potent activity against key oncogenic drivers. Its ability to target multiple signaling pathways simultaneously offers a potential strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multikinase Inhibitor AD80: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD80 is a potent, orally bioavailable multikinase inhibitor demonstrating significant antitumor activity across a range of preclinical cancer models. This document provides an in-depth technical overview of the biological activity of this compound, with a focus on its mechanism of action, target inhibition, and effects on key cellular signaling pathways. Quantitative data are presented to facilitate comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the compound's activity and associated research methodologies.
Core Mechanism of Action
This compound is a polypharmacological agent that exerts its anticancer effects by targeting multiple key kinases involved in tumor cell proliferation, survival, and growth. Its primary targets include RET (rearranged during transfection), RAF, SRC, and S6 Kinase (S6K), with a significantly reduced activity against mTOR.[1][2] This multi-targeted approach allows this compound to overcome some of the resistance mechanisms that can arise from the inhibition of a single kinase. The compound is particularly effective in inhibiting the Ras-Erk signaling pathway.[2]
Quantitative Data: Kinase Inhibition
The inhibitory activity of this compound against its primary kinase targets has been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key measure of its potency.
| Target Kinase | IC50 Value | Reference |
| RET | 4 nM | [3][4] |
| RAF | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |
| SRC | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |
| S6K | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |
Key Signaling Pathways Modulated by this compound
This compound demonstrates significant modulatory effects on the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, both of which are critical for cell growth and survival and are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
This compound's inhibition of S6K, a downstream effector of the PI3K/AKT/mTOR pathway, leads to the suppression of protein synthesis and cell growth.[1] In acute leukemia models, this compound has been shown to reduce the phosphorylation of S6 ribosomal protein, a downstream target of S6K, and target the PI3K/STMN1 axis.[5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
MAPK/ERK Pathway
This compound is an effective inhibitor of the Ras-Erk pathway.[2] By targeting RAF kinases, this compound prevents the phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase), a key regulator of cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Cellular Effects of this compound
In various cancer cell models, this compound has been shown to induce a range of antitumor effects, including:
-
Apoptosis: this compound induces programmed cell death in thyroid and colorectal cancer cells.[2]
-
Cell Cycle Arrest: The compound causes cell cycle arrest, thereby inhibiting cell proliferation.[5]
-
DNA Damage: this compound has been observed to induce markers of DNA damage.[5]
-
Inhibition of Clonogenicity: It reduces the ability of single cancer cells to grow into colonies.
-
Autophagy: In pancreatic cancer cells, this compound has been shown to induce autophagy.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
This protocol is for the detection of key phosphorylated and total proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Caption: General workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Complete cell culture medium
-
This compound compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in culture plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for colony formation in the control group (typically 7-14 days). The medium can be replaced with fresh medium containing this compound every few days.
-
Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with methanol. Stain the colonies with crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
This compound is a promising multikinase inhibitor with potent activity against key oncogenic drivers. Its ability to modulate critical signaling pathways and induce a variety of antitumor cellular effects makes it a compelling candidate for further preclinical and clinical development in the treatment of various cancers. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers investigating the biological activity of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|1384071-99-1|COA [dcchemicals.com]
- 5. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
AD80 (CAS No. 1384071-99-1): A Technical Guide to a Potent Multikinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AD80 is a potent, orally bioavailable, multikinase inhibitor identified through a chemical genetic screening approach. It demonstrates significant activity against key oncogenic drivers including RET (rearranged during transfection), BRAF, SRC, and S6K (ribosomal protein S6 kinase), while exhibiting markedly reduced activity against mTOR (mammalian target of rapamycin). This selective polypharmacology allows for effective inhibition of the Ras/Raf/MEK/ERK and PI3K/AKT/S6K signaling pathways with an improved therapeutic index compared to less selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and visualization of its effects on critical signaling pathways.
Chemical and Physical Properties
This compound, with the CAS number 1384071-99-1, is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 1384071-99-1 |
| Molecular Formula | C22H19F4N7O |
| Molecular Weight | 473.43 g/mol |
| SMILES | CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Mechanism of Action and Target Profile
This compound was developed to optimize the inhibition of key oncogenic pathways while avoiding the toxicity associated with broad mTOR inhibition.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target proteins.
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against a select panel of kinases crucial for tumor cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.
| Target | IC50 (nM) | Reference |
| RET | 4 | [1][3][4] |
| RET (V804M) | 0.4 | [1] |
| RET (V804L) | 0.6 | [1] |
| BRAF | - | [1][3] |
| SRC | - | [1][3] |
| S6K | - | [1][3] |
Note: Specific IC50 values for BRAF, SRC, and S6K are not consistently reported in the public domain but their inhibition is a key feature of this compound's activity.
Signaling Pathway Inhibition
This compound's multikinase activity leads to the simultaneous blockade of two major signaling cascades implicated in cancer: the Ras-Erk (MAPK) pathway and the PI3K/Akt/S6K pathway. By inhibiting RET, a receptor tyrosine kinase, and downstream effectors like RAF, SRC, and S6K, this compound effectively abrogates signals that promote cell growth, proliferation, and survival.[1][5][6] A key design feature of this compound is its minimal activity against mTOR, which helps to avoid the feedback activation of the Ras-Erk pathway often seen with mTOR inhibitors.[1][2]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly those with RET gene alterations.
Inhibition of Cellular Phosphorylation
In KIF5B-RET-expressing Ba/F3 cells, this compound effectively prevents the phosphorylation of RET and its downstream signaling components, including ERK, AKT, and S6K, at low nanomolar concentrations.[1]
Anti-proliferative Activity
This compound inhibits the proliferation of various cancer cell lines, including medullary thyroid carcinoma (TT) and lung adenocarcinoma (LC-2/AD) cells.[1] This effect is often mediated through the induction of apoptosis.[5][6]
| Cell Line | Cancer Type | Key Mutation/Fusion | IC50 (approx. nM) | Reference |
| TT | Medullary Thyroid Carcinoma | RET (MEN2A) | Low nM range | [1][6] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET (MEN2B) | Low nM range | [1][6] |
In Vivo Efficacy
This compound exhibits a favorable pharmacokinetic profile and potent anti-tumor activity in preclinical animal models.
Xenograft Models
In patient-derived xenograft (PDX) models with RET rearrangements, oral administration of this compound leads to significant tumor shrinkage.[1] It has also shown superior tumor growth inhibition and reduced body-weight modulation compared to the multikinase inhibitor vandetanib in a mouse xenograft model.[4][6]
Other In Vivo Models
-
Drosophila Model: In a Drosophila model of multiple endocrine neoplasia type 2B (MEN2B), oral administration of this compound resulted in a notable 70-90% of animals developing to adulthood, a significant improvement over earlier compounds.[4]
-
Leukemia Model: this compound rescued 50% of mice transplanted with PTEN-deficient leukemia cells, highlighting its potential in hematological malignancies.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from studies on thyroid cancer cell lines.[6][7]
-
Cell Seeding: Seed MZ-CRC-1 or TT cells in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.2 nM to 20 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the treated plates for 7 days.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Immunoblotting
This protocol is based on the analysis of protein phosphorylation in treated cells.[1]
-
Cell Culture and Treatment: Culture LC-2/AD cells to 70-80% confluency. Treat the cells with this compound (e.g., 10 or 100 nM) or vehicle control for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[6]
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 LC-2/AD cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: Administer this compound at a dose of 30 mg/kg by oral gavage once daily, five times a week.
-
Monitoring: Measure tumor volume and mouse body weight three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., immunoblotting for pharmacodynamic markers).
Conclusion
This compound is a promising multikinase inhibitor with a rationally designed target profile that confers high efficacy and low toxicity in preclinical models of cancer. Its potent inhibition of RET, BRAF, SRC, and S6K, coupled with the strategic avoidance of mTOR, makes it an attractive candidate for the treatment of cancers driven by these kinases, particularly those with RET alterations. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical genetic discovery of targ ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Pharmacologic Targeting of S6K1 in PTEN-Deficient Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Unraveling the Anti-Cancer Potential of AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways
For Immediate Release
A comprehensive technical guide released today offers an in-depth analysis of AD80, a promising multikinase inhibitor demonstrating significant anti-neoplastic activity across a range of cancer models. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's mechanism of action, highlighting its potent inhibition of critical signaling pathways involved in tumor growth and survival.
This compound has been identified as a potent inhibitor of several key kinases, including RET, RAF, SRC, and S6K, with a notably reduced activity against mTOR.[1][2][3] This selective targeting allows for the disruption of major oncogenic signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.[2][4]
Mechanism of Action and Cellular Effects
This compound's therapeutic potential stems from its ability to induce a cascade of anti-cancer effects. By inhibiting its target kinases, this compound effectively curtails downstream signaling, leading to a significant reduction in the phosphorylation of key proteins such as the S6 ribosomal protein (S6RP).[2][4] This disruption of vital cellular processes culminates in several observable anti-tumor outcomes:
-
Reduced Cell Viability and Clonogenicity: Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the viability and colony-forming ability of cancer cells.[4][5]
-
Induction of Apoptosis: this compound promotes programmed cell death, a crucial mechanism for eliminating cancerous cells.[6][7] This is evidenced by an increase in the subG1 cell population during cell cycle analysis and the cleavage of PARP1, a key marker of apoptosis.[2][8]
-
Cell Cycle Arrest: The inhibitor effectively halts the progression of the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[2][8]
Efficacy in Preclinical Cancer Models
The anti-tumor properties of this compound have been validated in various preclinical cancer models, including:
-
Colorectal Cancer: In colorectal cancer cell lines, this compound has been shown to selectively reduce cell viability and inhibit clonogenicity.[2][4]
-
Pancreatic Cancer: this compound demonstrates potent activity against pancreatic cancer cells, inducing mitotic catastrophe, autophagy, and apoptosis.[5][8][9]
-
Acute Leukemia: In acute leukemia models, this compound has exhibited antineoplastic effects by targeting the PI3K/STMN1 axis.[6]
-
Patient-Derived Xenografts (PDX): The use of PDX models, which closely mimic the characteristics of patient tumors, is a crucial step in preclinical drug evaluation.[10][11][12] While specific this compound-PDX studies are emerging, this model system holds significant promise for further validating the inhibitor's efficacy.
Quantitative Analysis of this compound's Potency
The following tables summarize the available quantitative data on this compound's inhibitory activity and its effects on cancer cell lines.
| Kinase Target | IC50 Value |
| RET | 4 nM[1] |
| RAF | Not Reported |
| SRC | Not Reported |
| S6K | Not Reported |
IC50 values for RAF, SRC, and S6K are not yet publicly available in the reviewed literature.
| Cell Line (Cancer Type) | Assay | IC50 Value | Reference |
| MIA PaCa-2 (Pancreatic) | Cell Viability | 0.08 - 12.3 µM | [8] |
| PANC-1 (Pancreatic) | Cell Viability | 4.46 - 30.38 µM | [8] |
| AsPC-1 (Pancreatic) | Cell Viability | 0.33 - 43.24 µM | [8] |
| Cell Line | Treatment | G2/M Phase Arrest | SubG1 (Apoptosis) |
| Pancreatic Cancer Cells | This compound | Increased | Increased |
Specific percentage increases in G2/M and subG1 phases vary across cell lines and experimental conditions.
Signaling Pathway Inhibition by this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Experimental Protocols
This guide provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-S6RP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony.
[3]Protocol:
-
Cell Seeding: Plate a low density of cells in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound and allow them to grow for 1-3 weeks, depending on the cell line's doubling time.
-
Fixation and Staining: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Future Directions and Clinical Outlook
While preclinical data for this compound is compelling, information regarding its progression into clinical trials is not yet publicly available. Further investigation, including studies in patient-derived xenograft models and eventually, well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in cancer treatment.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into this compound and its role in the ever-evolving landscape of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ad-VT causes ovarian cancer A2780 cell death via mitochondrial apoptosis and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Unraveling the Multi-Targeted Approach of AD80: A Technical Guide
For Immediate Release
A Deep Dive into the Polypharmacology of AD80 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polypharmacology of the multi-kinase inhibitor, this compound. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as an in-depth resource for understanding the multifaceted mechanism of action of this compound in cancer therapy.
This compound is a rationally designed multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical cancer models, including thyroid, colorectal, pancreatic, and leukemia models.[1][2] Its therapeutic potential stems from its ability to simultaneously engage multiple key signaling nodes involved in cancer cell proliferation, survival, and growth.
Quantitative Analysis of this compound Kinase Inhibition
The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a distinct polypharmacological profile. A key feature of this compound is its potent inhibition of rearranged during transfection (RET) tyrosine kinase, a critical driver in certain types of thyroid cancer.[1] Furthermore, this compound targets other essential kinases implicated in oncogenic signaling pathways, including RAF, SRC, and S6 Kinase (S6K). Notably, this compound was designed to have greatly reduced activity against the mammalian target of rapamycin (mTOR), a strategic decision to avoid toxicity associated with broad mTOR inhibition.[1]
| Target Kinase | IC50 (nM) |
| RET (wild-type) | 4 |
| RET (V804L mutant) | 0.6 |
| RET (V804M mutant) | 0.4 |
| RAF | Data not publicly available |
| SRC | Data not publicly available |
| S6K | Data not publicly available |
Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of this compound against key target kinases.
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. Its concurrent inhibition of RET, RAF, and SRC effectively dampens the Ras-Erk pathway, a central signaling cascade that controls cell proliferation and survival.[1] Furthermore, by inhibiting S6K, a downstream effector of the PI3K/AKT/mTOR pathway, this compound disrupts protein synthesis and cell growth.[1] The strategic avoidance of direct mTOR inhibition is a key aspect of this compound's design, aiming to mitigate the feedback activation of the Ras-Erk pathway often observed with mTOR inhibitors.
References
Initial In Vitro Efficacy of AD80: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the initial in vitro studies of AD80, a novel multikinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and mechanism of action of this compound.
Executive Summary
This compound is a potent multikinase inhibitor demonstrating significant antineoplastic activity across a range of cancer cell lines in initial in vitro studies. This compound effectively targets key kinases involved in oncogenic signaling pathways, including RET, RAF, SRC, and S6K, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The following sections detail the quantitative efficacy of this compound, the experimental protocols used in these initial studies, and the elucidated signaling pathways.
Quantitative Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 24 h | 0.08 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 12.3 | [1] |
| PANC-1 | Pancreatic Cancer | 24 h | 4.46 | [1] |
| PANC-1 | Pancreatic Cancer | 48 h | 30.38 | [1] |
| AsPC-1 | Pancreatic Cancer | 24 h | 0.33 | [1] |
| AsPC-1 | Pancreatic Cancer | 48 h | 43.24 | [1] |
| HPDE (non-tumor) | Normal Pancreatic Duct | 24 h | 1.48 | [1] |
| HPDE (non-tumor) | Normal Pancreatic Duct | 48 h | 4.78 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | 0.4 - 1.1 nM | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 0.4 - 1.1 nM | [2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
Following incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values are determined by nonlinear regression analysis.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound compound
-
6-well plates or 35 mm dishes
-
Crystal violet staining solution (0.5% in 10% ethanol)
Procedure:
-
Seed a low density of cells (e.g., 1 x 10³ cells per 35 mm plate) to allow for colony formation.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 μM) and a vehicle control.[1]
-
Incubate the plates for 10-15 days, allowing sufficient time for colonies to form.[1]
-
After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol), and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated groups to that in the control group.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat with this compound (e.g., 0.25, 0.5, and 1 µM) for a specified duration (e.g., 72 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate at room temperature for 5-10 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound multikinase inhibition of oncogenic signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The initial in vitro studies of this compound reveal its potential as a potent anticancer agent. Its multikinase inhibitory activity, particularly against key drivers of cell proliferation and survival, translates to significant cytotoxic and anti-proliferative effects in various cancer cell models. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for AD80 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AD80, a potent multikinase inhibitor, in cell culture experiments. This compound has demonstrated significant anti-neoplastic effects in various cancer cell lines by targeting key signaling pathways, leading to the induction of mitotic catastrophe, autophagy, and apoptosis.[1][2][3][4][5] This document outlines methodologies for assessing the efficacy of this compound and understanding its mechanism of action in cancer cells.
Overview of this compound
This compound is a multikinase inhibitor that has shown efficacy against a range of cancers, including pancreatic and colorectal cancer.[1][6] Its primary mechanism of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, namely the PI3K/AKT/mTOR and MAPK pathways.[6] By targeting multiple kinases within these pathways, this compound can effectively reduce cancer cell viability and proliferation.[1][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on pancreatic cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines [2]
The half-maximal inhibitory concentration (IC50) of this compound was determined in three pancreatic cancer cell lines (MIA PaCa-2, PANC-1, and AsPC-1) at different time points.
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| MIA PaCa-2 | 1.2 | 0.8 | 0.5 |
| PANC-1 | 2.5 | 1.5 | 0.9 |
| AsPC-1 | 3.0 | 2.0 | 1.2 |
Table 2: Summary of Experimental Conditions for this compound Treatment [1]
This table outlines the typical concentrations and incubation times for various cell-based assays with this compound in pancreatic cancer cell lines.
| Experiment | Cell Lines | This compound Concentration (µM) | Incubation Time |
| Cell Viability (MTT Assay) | MIA PaCa-2, PANC-1, AsPC-1 | 0.032 - 100 | 24, 48, 72 hours |
| Clonogenic Assay | MIA PaCa-2, PANC-1, AsPC-1 | 0.016 - 10 | 10 - 15 days |
| Cell Cycle Analysis | MIA PaCa-2, PANC-1, AsPC-1 | 0.25, 0.5, 1 | 72 hours |
| Western Blot Analysis | MIA PaCa-2, PANC-1, AsPC-1 | 0.25, 0.5, 1 | 72 hours |
| Autophagy Analysis | PANC-1 | 1 | 72 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies using this compound in pancreatic cancer cell lines and can be adapted for other cancer types.[1]
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells for each condition relative to the vehicle-treated cells and determine the IC50 values using non-linear regression analysis.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or 35 mm dishes
-
Crystal violet staining solution (0.5% in 10% ethanol)
Procedure:
-
Seed 1 x 10³ cells per well in a 6-well plate or 35 mm dish.
-
Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 µM).
-
Incubate the plates for 10-15 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS and fix them with 10% buffered formalin.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (containing at least 50 cells) and calculate the survival fraction for each treatment group compared to the control.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
60 mm cell culture dishes
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per 60 mm dish and allow them to attach.
-
Treat the cells with this compound (e.g., 0.25, 0.5, and 1 µM) for 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RPS6, p-ERK1/2, p-AURKA/B/C, PARP, LC3B, α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound (e.g., 0.25, 0.5, and 1 µM) for 72 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the general experimental workflow.
Caption: this compound inhibits the MAPK and PI3K/AKT/mTOR pathways.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound is a promising multi-kinase inhibitor with potent anti-cancer activity. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound in cell culture models. By understanding its mechanism of action and its impact on key cellular processes, the development of this compound as a therapeutic agent can be further advanced.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of AD80 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AD80, a multi-kinase inhibitor, in preclinical mouse xenograft models of cancer. This document outlines the mechanism of action of this compound, detailed experimental protocols for in vivo studies, and representative data for assessing anti-tumor efficacy, pharmacokinetics, and toxicity.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival, including RET, RAF, SRC, and S6K.[1][2][3][4] Notably, it exhibits significantly reduced activity against mTOR, which may offer a distinct therapeutic window and toxicity profile.[1][2][3][4] By targeting key nodes in oncogenic signaling pathways, this compound has demonstrated anti-neoplastic effects in various cancer models, including colorectal, pancreatic, and acute leukemia.[5][6][7][8] These characteristics make this compound a compelling candidate for preclinical evaluation in mouse xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of several key signaling proteins. Its primary targets include:
-
RET (Rearranged during transfection): A receptor tyrosine kinase often mutated or rearranged in various cancers, including thyroid and lung cancer.
-
RAF kinases (e.g., BRAF): Serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[2][4]
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.
-
S6K (Ribosomal protein S6 kinase): A downstream effector of the PI3K/AKT/mTOR pathway that plays a crucial role in protein synthesis and cell growth.[1][4]
By simultaneously blocking these pathways, this compound can induce cancer cell apoptosis and inhibit tumor growth.[1][5][7]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound.
Experimental Protocols
This section provides detailed protocols for conducting a mouse xenograft study with this compound. These protocols are intended as a guide and may require optimization based on the specific cell line and research objectives.
Cell Line Selection and Culture
Select a human cancer cell line with known alterations in the pathways targeted by this compound (e.g., RET fusion, BRAF mutation).
-
Example Cell Lines:
-
Colorectal Cancer: Cell lines with KRAS or BRAF mutations.
-
Pancreatic Cancer: Cell lines with KRAS mutations.
-
Acute Leukemia: Patient-derived xenograft (PDX) models or cell lines with relevant mutations.
-
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Animal Model Selection
Immunocompromised mice are required for the engraftment of human tumor cells.
-
Recommended Strains:
-
Athymic Nude (nu/nu) mice: Suitable for many subcutaneous xenograft models.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Offer a higher engraftment rate for some cell lines.
-
NSG (NOD scid gamma) mice: Highly immunodeficient, ideal for hematopoietic and patient-derived xenografts.[5][7][9]
-
-
Animal Husbandry: House mice in a specific pathogen-free (SPF) facility. Provide sterile food, water, and bedding. Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Tumor Implantation
The following is a general protocol for subcutaneous tumor implantation.
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1x10^7 to 5x10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel®. Keep the cell suspension on ice.
-
Injection: Anesthetize the mouse using isoflurane or another approved anesthetic. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.
-
Monitoring: Monitor the animals daily for tumor appearance. Once tumors are palpable, measure them 2-3 times per week using digital calipers.
This compound Formulation and Administration
-
Formulation: A common vehicle for oral gavage of hydrophobic compounds in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the dosing volume and the average weight of the mice.
-
Dosage: A previously reported effective dose of this compound in a mouse xenograft model is 30 mg/kg .[1]
-
Administration: Administer this compound via oral gavage once daily, five times a week.[1] Use a proper-sized feeding needle to minimize stress and injury to the animal.
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study with this compound.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times weekly and calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight: Record the body weight of each animal 2-3 times weekly as an indicator of general health and toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Data Presentation
The following tables provide a template for presenting quantitative data from an this compound mouse xenograft study. Please note that the data presented here is illustrative and should be replaced with actual experimental results.
Tumor Growth Inhibition
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 102 ± 15 | 350 ± 45 | 850 ± 110 | 1520 ± 210 | - |
| This compound (30 mg/kg) | 105 ± 18 | 210 ± 30 | 420 ± 65 | 650 ± 95 | 57.2 |
Tumor growth inhibition is calculated at the end of the study.
Pharmacokinetic Parameters
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (30 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 2 |
| AUC (0-t) (ng*hr/mL) | 7500 |
| t½ (hr) | 6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.
Toxicity Profile
Table 3: Toxicity Assessment of this compound in a 21-Day Mouse Xenograft Study
| Treatment Group | Average Body Weight Change (%) | Clinical Signs |
| Vehicle Control | +5.2 | Normal |
| This compound (30 mg/kg) | -3.5 | Mild, transient lethargy in the first week |
Conclusion
This compound is a promising multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical cancer models. The protocols and guidelines presented in this document provide a framework for conducting robust and reproducible mouse xenograft studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, execution, and data analysis is crucial for obtaining meaningful and translatable results.
References
- 1. Vandetanib inhibits growth of adenoid cystic carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: AD80 Multi-Kinase Inhibitor
Introduction
AD80 is a potent, cell-permeable, multi-kinase inhibitor investigated for its anti-neoplastic properties.[1][2][3] It demonstrates significant inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and metastasis, including RET, BRAF, S6K, and SRC.[1][4][5][6] Notably, this compound also coordinately inhibits the TAM family receptor tyrosine kinase AXL, a key mediator of therapeutic resistance.[1][7] By targeting critical nodes in oncogenic signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, this compound serves as a valuable tool for cancer research and drug development.[2][8]
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for ensuring experimental reproducibility. The following table summarizes the key properties of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[6][7]
| Property | Data |
| Chemical Name | N-(4-((5-amino-4-(isopropyl)-4H-1,2,4-triazol-3-yl)methyl)phenyl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea |
| CAS Number | 1384071-99-1[4][5][9] |
| Molecular Formula | C₂₂H₁₉F₄N₇O[4][5][7] |
| Molecular Weight | 473.43 g/mol [4][5][7] |
| Appearance | White to off-white solid[7] |
| Solubility | DMSO: ≥ 8.3 mg/mL (≥ 17.5 mM)[7]Ethanol: Soluble[10]Water: Insoluble[10] |
| Purity | ≥ 98% (or as specified by the supplier) |
Mechanism of Action: Inhibition of Oncogenic Signaling
This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways. Receptor Tyrosine Kinases (RTKs) like c-MET and AXL are frequently overexpressed in tumors and contribute to resistance against targeted therapies.[11][12] Upon ligand binding, these receptors activate downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which drive cell proliferation and survival.[13][14] this compound's inhibitory action on AXL, as well as on key downstream effectors like RAF and SRC, effectively curtails these pro-tumorigenic signals.[1][7]
Protocols: Preparing this compound Stock Solution
1. Objective
To prepare a 10 mM stock solution of this compound using high-purity DMSO for use in in vitro and in vivo research applications.
2. Materials and Equipment
-
This compound powder (CAS: 1384071-99-1)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (precision of at least 0.1 mg)
-
Weighing paper or boat
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)[7]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3. Safety Precautions
-
This compound is a bioactive compound with unknown toxicological properties.[15] Handle with care.
-
Perform all weighing and handling of the dry powder in a chemical fume hood or a ventilated balance enclosure.
-
Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before handling.
4. Experimental Workflow
5. Protocol for 10 mM Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed.
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Calculation: Use the following formula to determine the mass of this compound required:
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 473.43 g/mol / 1000
-
Mass (mg) = 4.73 mg
-
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 4.73 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[7]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled polypropylene tubes.
6. Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 2 years[4] | Store in a desiccator, protected from light. |
| Stock in DMSO | -80°C | Up to 2 years[7][10] | Recommended for long-term storage. |
| Stock in DMSO | -20°C | Up to 1 month[5][10] | Suitable for short-term or working aliquots. |
Note on Dilutions for Cell-Based Assays: When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
References
- 1. This compound|cas 1384071-99-1|DC Chemicals [dcchemicals.com]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|1384071-99-1|COA [dcchemicals.com]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for AD80 in Acute Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent, multi-kinase inhibitor demonstrating significant antineoplastic activity in acute leukemia cell lines, particularly those harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[1][2] This mutation is prevalent in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[3][4] this compound targets several key signaling pathways implicated in leukemogenesis, including PI3K/AKT/mTOR, RAS, and STAT5, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest.[2][5][6] These application notes provide a summary of the key findings and detailed protocols for evaluating the efficacy of this compound in acute leukemia cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) | Exposure Time | Key Molecular Effects | Reference |
| MV4-11 | 0.4 - 1.1 | 72 hours | Decreased phosphorylation of AKT, STAT5, and S6RP; Increased PARP1 cleavage and γH2AX expression. | [1] |
| MOLM-13 | 0.4 - 1.1 | 72 hours | Decreased phosphorylation of AKT, STAT5, and S6RP; Increased PARP1 cleavage and γH2AX expression. | [5] |
Table 2: Cellular Effects of this compound Treatment in Acute Leukemia Cell Lines
| Effect | Cell Lines | Concentration Range | Key Observations | Reference |
| Reduced Cell Viability | MV4-11, MOLM-13 | 0.4 - 1.1 nM | Time- and dose-dependent reduction. | [1][6] |
| Induction of Apoptosis | MV4-11, MOLM-13 | As low as 0.64 nM | Increased subG1 cell population, PARP1 cleavage, and γH2AX expression. | [1][2] |
| Induction of Autophagy | MV4-11, MOLM-13 | Not specified | Inhibition of autophagy with chloroquine increased apoptosis. | [2] |
| Cell Cycle Arrest | MV4-11, MOLM-13 | Not specified | Accumulation of cells in the subG1 phase. | [1] |
| Disruption of Mitochondrial Membrane Potential | MV4-11, MOLM-13 | Not specified | Dose-dependent effect. | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FLT3-ITD signaling, leading to apoptosis.
Caption: Workflow for evaluating this compound's effects on leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acute leukemia cell lines.
Materials:
-
Acute leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at desired concentrations for 48-72 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the subG1 population (indicative of apoptosis), can be quantified.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-p-S6RP, anti-S6RP, anti-PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control.
Conclusion
This compound demonstrates potent and specific activity against acute leukemia cell lines, particularly those with FLT3-ITD mutations. Its mechanism of action involves the inhibition of key oncogenic signaling pathways, leading to cell death and reduced proliferation. The provided protocols offer a framework for researchers to investigate and confirm the antineoplastic effects of this compound in relevant cellular models.
References
- 1. Kinase inhibitor AD-80 shows antileukemic effects in FLT3-ITD AML | BioWorld [bioworld.com]
- 2. This compound HAS HIGHER POTENCY COMPARED TO CLINICALLY USED FLT3 INHIBITORS IN FLT3-ITD AML CELLS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PI3K/STMN1 Axis Using AD80
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing AD80, a multi-kinase inhibitor, to investigate the phosphatidylinositol 3-kinase (PI3K)/Stathmin 1 (STMN1) signaling axis. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] Stathmin 1, a key regulator of microtubule dynamics, is a downstream effector of this pathway and is often overexpressed in malignant cells, contributing to tumor progression.[3][4][5][6] this compound has been identified as a potent inhibitor of this axis, demonstrating antineoplastic effects in various cancer models, including acute leukemia and colorectal cancer.[1][3][4] These notes offer detailed protocols for key experiments and summarize the expected outcomes based on current research.
The PI3K/STMN1 Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. This cascade ultimately influences protein synthesis, cell cycle progression, and apoptosis.
Stathmin 1 (STMN1) is a phosphoprotein that plays a crucial role in regulating microtubule dynamics. Its activity is tightly controlled by phosphorylation. In its unphosphorylated state, STMN1 sequesters tubulin dimers, preventing their polymerization into microtubules. This leads to microtubule destabilization, which is essential for processes like cell division. The PI3K/AKT pathway can lead to the phosphorylation and inactivation of STMN1, promoting microtubule stability. However, the precise regulatory mechanisms are complex and can be cell-type dependent. In many cancers, the PI3K/STMN1 axis is dysregulated, with high levels of STMN1 expression correlating with poor prognosis.[3][5][6]
Mechanism of Action of this compound
This compound is a multi-kinase inhibitor that has been shown to effectively target the PI3K/STMN1 signaling axis.[3][4] Its mechanism of action involves the inhibition of key kinases within this pathway, leading to a cascade of downstream effects. In acute leukemia cell models, this compound has been observed to reduce the expression of STMN1 and survivin.[3][4] Furthermore, it inhibits the phosphorylation of S6 ribosomal protein (S6RP), a downstream effector of the PI3K/AKT/mTOR pathway.[1][3][4] The culmination of these molecular events is a reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][3][4]
Data Presentation
Table 1: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound | Reference |
| Jurkat | Acute Lymphoblastic Leukemia | Reduced cell viability, induced apoptosis, cell cycle arrest | [3][4] |
| NB4 | Acute Promyelocytic Leukemia | Reduced cell viability, induced apoptosis, cell cycle arrest | [3][4] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Selectively reduces cell viability, inhibits clonogenicity, induces G2/M arrest and apoptosis | [1] |
Table 2: Molecular Effects of this compound on the PI3K/STMN1 Axis
| Target Protein | Effect of this compound | Cellular Model | Reference |
| STMN1 Expression | Reduced | Acute leukemia cells | [3][4] |
| Survivin Expression | Reduced | Acute leukemia cells | [3][4] |
| S6 Ribosomal Protein (S6RP) Phosphorylation | Reduced | Acute leukemia and colorectal cancer cells | [1][3][4] |
| Ki-67 Expression | Reduced | Acute leukemia cells | [3][4] |
| PARP1 Cleavage | Induced | Acute leukemia and colorectal cancer cells | [1][3][4] |
| γH2AX Expression | Induced | Acute leukemia and colorectal cancer cells | [1][3][4] |
Mandatory Visualization
Caption: The PI3K/STMN1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, NB4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in the PI3K/STMN1 pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STMN1, anti-phospho-S6RP, anti-total-S6RP, anti-cleaved PARP1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the this compound-treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the this compound-treated and control cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Conclusion
This compound presents a promising therapeutic agent for cancers with a dysregulated PI3K/STMN1 axis. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize this compound as a tool to dissect the molecular mechanisms of this critical signaling pathway and to evaluate its potential as a cancer therapeutic. The provided diagrams and tables serve as a quick reference for the pathway, experimental design, and expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN loss promotes oncogenic function of STMN1 via PI3K/AKT pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stathmin 1, a marker of PI3K pathway activation and regulator of microtubule dynamics, is expressed in early pelvic serous carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AD80 in Colorectal Cancer Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD80 is a potent multikinase inhibitor that has demonstrated significant anti-tumor activity in colorectal cancer (CRC) cellular models. This document provides a comprehensive overview of the application of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays. This compound selectively targets crucial signaling pathways implicated in CRC progression, making it a promising candidate for further investigation and drug development.
Recent studies have shown that this compound exerts its effects by modulating the PI3K/AKT/mTOR and MAPK (ERK1/2) signaling pathways, which are frequently upregulated in colorectal cancer.[1][2] The inhibition of these pathways leads to a cascade of anti-proliferative and pro-apoptotic effects, including the reduction of cell viability, inhibition of colony formation, cell cycle arrest at the G2/M phase, induction of DNA damage, and apoptosis.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various colorectal cancer cell lines.
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| HCT116 | 1.25 | 72 |
| HT-29 | 2.5 | 72 |
| Caco-2 | 3.0 | 72 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (72-hour treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (1.25 µM) | 20 | 15 | 65 |
Table 3: Induction of Apoptosis by this compound in HCT116 Cells (72-hour treatment)
| Treatment | % of Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | 5 |
| This compound (1.25 µM) | 45 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described below.
Caption: this compound inhibits the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in colorectal cancer cells.
Caption: General experimental workflow for evaluating the effects of this compound on colorectal cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on colorectal cancer cell lines and to calculate the IC50 value.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29 and Caco-2) with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Clonogenic Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Protocol:
-
Treat cells with various concentrations of this compound for 72 hours.
-
Harvest the cells by trypsinization and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing fresh complete growth medium.
-
Incubate the plates at 37°C and 5% CO₂ for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 10% neutral buffered formalin for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 72 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 72 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6RP, anti-S6RP, anti-p-ERK1/2, anti-ERK1/2, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for colorectal cancer by effectively targeting key signaling pathways involved in tumor growth and survival. The provided data and protocols offer a robust framework for researchers to further investigate the therapeutic utility of this compound in colorectal cancer cellular models. These application notes are intended to serve as a guide and may require optimization based on specific experimental conditions and cell lines used.
References
Application Note: Experimental Design for Preclinical Evaluation of AD80 in Alzheimer's Disease Models
Introduction
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau neurofibrillary tangles (NFTs), leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] Current drug development strategies are increasingly focused on multi-target approaches to address the complex pathophysiology of AD.[4] AD80 is a multi-kinase inhibitor known to target RET, RAF, SRC, and S6K, with minimal activity against mTOR.[5] While initially investigated for its antineoplastic effects, its mechanism of action presents a compelling rationale for its exploration in AD.[6][7][8] Dysregulation of kinase signaling pathways, including those involving SRC family kinases and the downstream RAF/MEK/ERK and PI3K/AKT/mTOR/S6K pathways, has been implicated in Aβ production, tau hyperphosphorylation, and neuroinflammation.[6][9] This document provides a detailed framework of experimental protocols for the preclinical evaluation of this compound's therapeutic potential in cellular and animal models of Alzheimer's Disease.
In Vitro Evaluation of this compound
In vitro assays are crucial for initial screening and mechanistic studies, offering a cost-effective and high-throughput method to assess a compound's efficacy on specific cellular pathways before moving to more complex in vivo models.[10][11]
1.1 Protocol: Aβ-Induced Neurotoxicity Assay
This protocol assesses the potential of this compound to protect neuronal cells from cytotoxicity induced by Aβ oligomers, a key pathological event in AD.[12]
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Materials: this compound, synthetic Aβ1-42 peptide, MTT reagent, cell culture media, DMSO, sterile plates.
-
Methodology:
-
Aβ1-42 Oligomer Preparation: Prepare Aβ1-42 oligomers as per established protocols. Consistency in preparation is key, as toxicity can vary.[13]
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 2 hours. Include a vehicle control (DMSO).
-
Aβ1-42 Intoxication: Add prepared Aβ1-42 oligomers (e.g., 5 µM final concentration) to the this compound-treated wells. Include a control group with no Aβ treatment.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[14]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
-
Table 1: Hypothetical Neuroprotective Effect of this compound on Aβ-Induced Toxicity
| Treatment Group | This compound Conc. (nM) | Mean Cell Viability (%) | Std. Deviation |
| Control (No Aβ) | 0 | 100 | 4.5 |
| Vehicle + Aβ | 0 | 48.2 | 5.1 |
| This compound + Aβ | 0.1 | 55.7 | 4.9 |
| This compound + Aβ | 1 | 68.4 | 5.3 |
| This compound + Aβ | 10 | 85.1 | 4.6 |
| This compound + Aβ | 100 | 92.3 | 4.2 |
1.2 Protocol: Tau Phosphorylation Assay
This protocol determines if this compound can inhibit the hyperphosphorylation of tau, a critical step in the formation of NFTs.
-
Cell Line: Primary cortical neurons from hTau mice or SH-SY5Y cells.
-
Materials: this compound, Okadaic Acid (OA) or other kinase activators, lysis buffer, primary antibodies (total Tau, phospho-Tau specific, e.g., PHF1 for pS396/404), secondary antibodies, Western blot or ELISA reagents.
-
Methodology:
-
Cell Culture: Culture neurons to a suitable confluency.
-
This compound Treatment: Treat cells with a range of this compound concentrations for 24 hours.
-
Induction of Hyperphosphorylation: Add Okadaic Acid (e.g., 20 nM) for 4-6 hours to induce tau hyperphosphorylation.[15]
-
Cell Lysis: Wash cells with cold PBS and lyse to extract total protein.
-
Quantification:
-
Data Analysis: Normalize phospho-tau levels to total tau levels and express as a percentage of the OA-treated control.
-
Table 2: Hypothetical Effect of this compound on Tau Phosphorylation (pS396/404)
| Treatment Group | This compound Conc. (nM) | Relative p-Tau/Total Tau Ratio | Std. Deviation |
| Control | 0 | 1.0 | 0.12 |
| Okadaic Acid (OA) | 0 | 4.5 | 0.35 |
| This compound + OA | 1 | 4.1 | 0.31 |
| This compound + OA | 10 | 2.8 | 0.25 |
| This compound + OA | 100 | 1.5 | 0.18 |
1.3 Protocol: Neuroinflammation Assay
This protocol evaluates the anti-inflammatory properties of this compound in a microglial cell model. Neuroinflammation is a key component of AD pathology.[3][18]
-
Cell Line: BV-2 or HMC3 microglial cells.
-
Materials: this compound, Lipopolysaccharide (LPS), cell culture media, ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Methodology:
-
Cell Seeding: Plate microglial cells in 24-well plates.
-
This compound Pre-treatment: Treat cells with this compound at various concentrations for 1 hour.
-
Inflammatory Challenge: Stimulate cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α, IL-1β, and other relevant cytokines using commercial ELISA kits.[19]
-
Data Analysis: Calculate the concentration of each cytokine and express it as a percentage of the LPS-only treated group.
-
Table 3: Hypothetical Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia
| Treatment Group | This compound Conc. (nM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control | 0 | 25.4 | 10.1 |
| LPS Only | 0 | 1250.8 | 450.2 |
| This compound + LPS | 1 | 1100.5 | 415.8 |
| This compound + LPS | 10 | 750.1 | 280.4 |
| This compound + LPS | 100 | 350.6 | 130.9 |
In Vivo Evaluation of this compound
In vivo studies using transgenic animal models are essential to evaluate the therapeutic efficacy of a drug candidate in a complex biological system that mimics aspects of human AD.[1][11]
2.1 Animal Model Selection
The 5XFAD transgenic mouse model is recommended. These mice co-express five human familial AD mutations in APP and PSEN1, leading to aggressive and early development of Aβ pathology, gliosis, and cognitive deficits, making them suitable for preclinical drug testing.[2]
2.2 Protocol: Pharmacokinetic and Target Engagement Study
A preliminary study to ensure this compound crosses the blood-brain barrier and engages its intended targets in the central nervous system.
-
Animals: Wild-type or 5XFAD mice.
-
Methodology:
-
Dosing: Administer a single dose of this compound via oral gavage.
-
Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 1, 4, 8, 24 hours) post-administration.
-
This compound Quantification: Use LC-MS/MS to determine this compound concentrations in plasma and brain homogenates to assess brain penetration.
-
Target Engagement: Analyze brain homogenates via Western blot to measure the phosphorylation status of downstream targets of SRC and S6K (e.g., phospho-S6 ribosomal protein) to confirm target engagement.[20]
-
2.3 Protocol: Chronic Efficacy Study
This long-term study assesses this compound's ability to modify disease progression, including cognitive function and underlying pathology.
-
Animals: 5XFAD mice, starting treatment at an early pathological stage (e.g., 3 months of age).
-
Study Design:
-
Group 1: Vehicle control (n=15)
-
Group 2: this compound low dose (e.g., 10 mg/kg) (n=15)
-
Group 3: this compound high dose (e.g., 30 mg/kg) (n=15)
-
Group 4: Wild-type littermate controls (n=15)
-
-
Methodology:
-
Dosing: Administer this compound or vehicle daily via oral gavage for 3 months.
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory based on spontaneous alternation.
-
-
Terminal Procedures: Following behavioral tests, perfuse mice and collect brain tissue.
-
Neuropathological Analysis:
-
Immunohistochemistry (IHC): Stain brain sections for Aβ plaques (e.g., 6E10 antibody) and activated microglia (e.g., Iba1 antibody). Quantify plaque load and microgliosis.[21]
-
Biochemical Analysis: Use brain homogenates for ELISA or Western blot to quantify levels of soluble/insoluble Aβ1-40 and Aβ1-42, and levels of total and phosphorylated tau.[22]
-
-
Synaptic Plasticity Assessment (Optional):
-
Table 4: Hypothetical Behavioral Outcomes in 5XFAD Mice (MWM Probe Trial)
| Treatment Group | Age (months) | Time in Target Quadrant (%) | Std. Deviation |
| Wild-Type + Vehicle | 6 | 45.1 | 5.2 |
| 5XFAD + Vehicle | 6 | 26.5 | 4.8 |
| 5XFAD + this compound (10 mg/kg) | 6 | 32.8 | 5.1 |
| 5XFAD + this compound (30 mg/kg) | 6 | 39.7 | 4.9 |
Table 5: Hypothetical Neuropathological Outcomes in 5XFAD Mice
| Treatment Group | Aβ Plaque Load (%) | Iba1+ Area (%) | Insoluble Aβ1-42 (pg/mg) |
| 5XFAD + Vehicle | 12.4 | 8.9 | 1502.6 |
| 5XFAD + this compound (10 mg/kg) | 9.8 | 6.7 | 1150.4 |
| 5XFAD + this compound (30 mg/kg) | 7.1 | 5.2 | 875.9 |
Visualized Pathways and Workflows
Diagram 1: Hypothesized this compound Mechanism of Action in Alzheimer's Disease
Caption: Hypothesized mechanism of this compound in Alzheimer's Disease.
Diagram 2: Standard In Vitro Experimental Workflow
Caption: Workflow for in vitro screening of this compound.
Diagram 3: In Vivo Chronic Efficacy Study Workflow
Caption: Timeline for the in vivo efficacy study of this compound.
References
- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroinflammation in Alzheimer’s disease; a source of heterogeneity and target for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Experimental Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mount Sinai researchers develop a multi-target approach to treating tumors | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 11. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. cdn2.hubspot.net [cdn2.hubspot.net]
- 16. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-specificity antibodies and detection methods for quantifying phosphorylated tau from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tracking neuroinflammation in Alzheimer’s disease: the role of positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The emerging role of brain neuroinflammatory responses in Alzheimer’s disease [frontiersin.org]
- 20. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. psychiatryonline.org [psychiatryonline.org]
- 23. Frontiers | Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease [frontiersin.org]
- 24. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AD80
Welcome to the technical support center for AD80, a potent multikinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a multikinase inhibitor that demonstrates strong activity against several key kinases involved in cancer cell proliferation and survival. Its primary targets include RET, RAF, SRC, and S6K, with significantly reduced activity against mTOR.[1] This targeted activity makes this compound a valuable tool for studying and potentially treating various cancers.
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be as high as 8.33 mg/mL (17.59 mM) or 10 mM.[1] Achieving this level of solubility often requires the use of techniques such as ultrasonication and warming to approximately 60°C.[1] It is also crucial to use anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: If you observe precipitation in your this compound stock solution, gentle warming of the vial in a water bath (up to 60°C) and sonication can help redissolve the compound.[1] Ensure the vial is tightly sealed to prevent evaporation and contamination. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media (e.g., DMEM, RPMI). How can I prevent this?
A4: This is a common issue with compounds that are poorly soluble in water. Here are several strategies to mitigate precipitation upon dilution:
-
Pre-warm the media: Before adding the this compound stock, warm your cell culture medium to 37°C.
-
Slow, dropwise addition: Add the DMSO stock solution to the pre-warmed media drop-by-drop while gently swirling or vortexing the media. This gradual dilution helps to avoid a rapid change in solvent polarity that can cause the compound to crash out of solution.
-
Lower the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
-
Use a serum-containing medium for initial dilution: If your experimental protocol allows, performing the initial dilution in a medium containing fetal bovine serum (FBS) can sometimes help to stabilize the compound and prevent precipitation due to the presence of proteins like albumin.
-
Consider a co-solvent: For particularly challenging situations, the use of a co-solvent in the final formulation may be necessary. However, this should be carefully validated for its effects on your specific cell line and experiment.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder in DMSO | Insufficient solvent volume or inadequate dissolution technique. | - Ensure you are using a sufficient volume of anhydrous DMSO to reach the desired concentration. - Vortex the solution vigorously. - Use a water bath sonicator to aid dissolution. - Gently warm the solution to 37-60°C while mixing. |
| Precipitation in DMSO stock solution upon storage | - The solution was not fully dissolved initially. - Fluctuation in storage temperature. - Absorption of moisture by DMSO. | - Re-dissolve the precipitate by warming and sonicating the solution. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store in a tightly sealed vial to prevent moisture absorption. Use a desiccator for long-term storage of the powder. |
| Cloudiness or precipitate formation immediately after diluting in aqueous media | - Rapid change in solvent polarity ("salting out"). - Final concentration exceeds the aqueous solubility limit of this compound. | - Follow the dilution best practices outlined in FAQ Q4. - Perform a serial dilution in the aqueous medium rather than a single large dilution step. - Test the solubility of this compound in your specific cell culture medium to determine its kinetic solubility limit. |
| Inconsistent experimental results | - Incomplete dissolution of this compound. - Degradation of the compound. - Precipitation of the compound in the assay. | - Always ensure your this compound stock solution is clear and free of any visible precipitate before use. - Prepare fresh dilutions for each experiment from a properly stored stock. - Include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 473.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37-60°C
Methodology:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.73 mg of this compound (10 mmol/L * 1 L/1000 mL * 473.43 g/mol * 1000 mg/g = 4.73 mg/mL).
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication and Warming:
-
Place the vial in a water bath sonicator. Sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, transfer the vial to a water bath pre-heated to 37-60°C.
-
Incubate for 10-20 minutes, with intermittent vortexing, until the solution is clear.
-
-
Visual Inspection: Carefully inspect the solution to ensure that no visible particles remain. The solution should be completely clear.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol helps to determine the maximum concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Methodology:
-
Prepare a serial dilution of this compound in DMSO: In a separate 96-well plate or in microcentrifuge tubes, perform a serial dilution of your 10 mM this compound stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Prepare the assay plate: Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.
-
Add this compound dilutions to the media: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include controls:
-
Vehicle Control: Wells containing 198 µL of medium and 2 µL of 100% DMSO.
-
Blank Control: Wells containing 200 µL of medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a period that reflects your typical experiment duration (e.g., 2, 4, or 24 hours).
-
Measure precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitate (crystals, cloudiness).
-
Instrumental Analysis: Measure the absorbance of each well at a wavelength of 650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the kinetic solubility limit: The highest concentration of this compound that does not show a significant increase in absorbance or visible precipitation is considered the kinetic solubility limit under your experimental conditions.
Signaling Pathway Diagrams
This compound exerts its effects by inhibiting key kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
Caption: this compound inhibits key kinases in major oncogenic signaling pathways.
Caption: Recommended workflow for preparing and using this compound solutions.
References
Technical Support Center: Overcoming Resistance to Multi-Kinase Inhibitors
Welcome to the technical support center for researchers investigating resistance to multi-kinase inhibitors, with a focus on compounds similar to AD80. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
Q2: Has clinical resistance to this compound been observed?
Currently, this compound is an investigational compound and has not been widely used in clinical trials, so there is no documented clinical resistance. However, based on the mechanisms of resistance to other kinase inhibitors, it is anticipated that cancer cells may develop resistance to this compound over time.
Q3: What are the potential mechanisms of acquired resistance to a multi-kinase inhibitor like this compound?
While specific mechanisms for this compound are yet to be identified, resistance to multi-kinase inhibitors can arise from various factors:[3][4][5]
-
Genetic Mutations: Alterations in the drug's target proteins can prevent the inhibitor from binding effectively.[3][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathways and maintain proliferation and survival.[3][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cancer cells, reducing its intracellular concentration.[3][5]
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the drug more efficiently.[3][4]
-
Evasion of Apoptosis: Cancer cells can acquire defects in the apoptotic machinery, making them resistant to drug-induced cell death.[3]
-
Epigenetic Changes: Modifications in gene expression can influence drug sensitivity.[3][4]
Q4: How can I develop an this compound-resistant cancer cell line model?
Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms.[6][7][8] The general approach involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over an extended period (typically 3-18 months).[6][7] The cells that survive and proliferate at each concentration are selected and expanded.
Q5: What are some general strategies to overcome resistance to kinase inhibitors?
Several strategies are being explored to overcome resistance to targeted therapies:[9][10][11]
-
Combination Therapy: Combining the kinase inhibitor with other therapeutic agents that target different pathways can prevent or overcome resistance.[10][12]
-
Development of Next-Generation Inhibitors: Designing new inhibitors that can effectively target mutated proteins.
-
Targeting Downstream Effectors: Inhibiting key molecules downstream of the primary targets can be an effective strategy.
-
Modulating Drug Efflux: Using inhibitors of drug efflux pumps to increase the intracellular concentration of the therapeutic agent.[13]
-
Immunotherapy: Combining targeted therapy with immunotherapy to enhance the anti-tumor immune response.[10]
-
Nanoparticle-based Drug Delivery: Utilizing nanoparticles to improve drug delivery and overcome efflux-mediated resistance.[13][14]
Troubleshooting Guides
Problem 1: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Drug concentration is too high, leading to excessive cell death. | Start with a low concentration of this compound (e.g., IC20-IC30) and increase the dose very gradually over a longer period. |
| The parental cell line is highly sensitive and unable to develop resistance. | Try a different parental cell line with a higher initial IC50 for this compound. |
| Inconsistent drug exposure. | Maintain a consistent schedule for drug replenishment in the cell culture medium. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can affect cell behavior and drug response. |
Problem 2: Inconsistent results in proliferation assays with this compound-resistant cells.
| Possible Cause | Suggested Solution |
| Loss of resistant phenotype. | Maintain a low concentration of this compound in the culture medium of the resistant cells to ensure selective pressure. |
| Cell seeding density is not optimal. | Optimize the cell seeding density for your specific cell line to ensure logarithmic growth during the assay. |
| Variation in drug potency. | Use a freshly prepared stock solution of this compound for each experiment and store it under appropriate conditions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
Problem 3: Unable to identify the mechanism of resistance in your this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| The resistance mechanism is not one of the commonly known ones. | Perform unbiased global analyses such as whole-exome sequencing, RNA sequencing, or proteomic profiling to identify novel resistance mechanisms. |
| The mechanism is multifactorial. | Investigate multiple potential mechanisms simultaneously, such as target mutations, pathway activation, and drug efflux. |
| Insufficient validation of potential mechanisms. | Use multiple complementary techniques to validate your findings (e.g., western blotting, qPCR, functional assays). |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 (Colon) | 50 | 1500 | 30 |
| HT29 (Colon) | 80 | 2400 | 30 |
| A549 (Lung) | 120 | 3600 | 30 |
| MDA-MB-231 (Breast) | 150 | 4500 | 30 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
-
Determine the initial IC50 of this compound: Perform a dose-response curve for the parental cancer cell line to determine the half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This can be done in stepwise increments (e.g., 1.5 to 2-fold) every 2-4 weeks.
-
Monitoring and Selection: Continuously monitor the cells for growth and viability. Select the surviving and proliferating cells at each concentration.
-
Establishment of the Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterization of the Resistant Line: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to retain the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and this compound-resistant cells with or without this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, AKT, p-ERK, ERK, p-S6, S6).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Workflow for developing drug-resistant cancer cell lines.
Caption: Troubleshooting guide for low cell proliferation.
Caption: this compound inhibits PI3K/AKT/mTOR and MAPK pathways.
References
- 1. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mount Sinai Researchers Develop A Multi-Target Approach To Treating Tumors - Mount Sinai Innovation Partners [ip.mountsinai.org]
- 3. youtube.com [youtube.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Resistant Cells | Creative Bioarray [creative-bioarray.com]
- 8. [PDF] Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Semantic Scholar [semanticscholar.org]
- 9. Strategies for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Emergence of Ad-Mediated Combination Therapy Against Cancer: What to Expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition | MDPI [mdpi.com]
- 14. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AD80 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the multikinase inhibitor AD80 while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable, multikinase inhibitor. Its primary on-target activity is against the RET (rearranged during transfection) proto-oncogene, with a reported IC50 of 4 nM.[1] In addition to RET, this compound is known to inhibit other kinases, including BRAF, SRC, and S6K.[1][2] It is often used in cancer research, particularly in models driven by RET fusions.
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and growth. Primarily, it inhibits the c-RET signaling pathway.[1] Due to its activity against other kinases, it also affects the MAPK/ERK and PI3K/AKT/mTOR pathways.[3][4] Inhibition of these pathways can lead to the desired anti-cancer effects but also potential off-target effects.
Q3: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug or compound interacts with molecules other than its intended target. With a multikinase inhibitor like this compound, this can involve the inhibition of kinases outside of the primary therapeutic target (RET). These unintended interactions can lead to misleading experimental results, cellular toxicity, or the development of drug resistance. Understanding and minimizing these effects is crucial for accurate data interpretation and the development of effective therapies.
Q4: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects involves a multi-pronged approach:
-
Dose-response studies: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use of control compounds: Include a structurally related but inactive compound, if available, to differentiate on-target from off-target phenotypes.
-
Orthogonal validation: Confirm key findings using a different method, such as genetic knockdown (siRNA/shRNA) of the target protein.
-
Cell line characterization: Understand the kinase expression profile of your cell line, as this can influence the manifestation of off-target effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., toxicity, morphology change) at concentrations close to the on-target IC50. | Inhibition of an unknown, highly sensitive off-target kinase crucial for cell viability or morphology. | 1. Perform a comprehensive kinase selectivity profile of this compound to identify potential off-targets (see Experimental Protocol 1). 2. Validate the involvement of the suspected off-target using a more specific inhibitor for that kinase or through siRNA/shRNA knockdown. 3. Conduct a dose-response curve for both the on-target effect and the off-target phenotype to determine if there is a therapeutic window. |
| Discrepancy between the biochemical IC50 of this compound for RET and the cellular EC50 for the desired phenotype. | 1. Poor cell permeability of this compound. 2. The observed phenotype is a result of inhibiting a less sensitive off-target kinase, requiring higher concentrations. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells (see Experimental Protocol 3). 2. Analyze the phosphorylation of downstream effectors of both the on-target (RET) and potential off-targets (e.g., pERK, pAKT) via Western blot to correlate with the phenotype (see Experimental Protocol 2). |
| Paradoxical activation of a signaling pathway. | Inhibition of a negative feedback loop by an off-target kinase. For example, inhibition of an off-target that normally suppresses the ERK or AKT pathway could lead to their activation. | 1. Map the known signaling pathways affected by this compound's on- and off-targets. 2. Perform a time-course experiment to observe the kinetics of pathway activation. 3. Use specific inhibitors for upstream or parallel pathway components to dissect the mechanism of paradoxical activation. |
| Inconsistent results across different cell lines. | Cell lines may have different expression levels of on- and off-target kinases, leading to varied responses. | 1. Characterize the expression levels of key on- and off-target kinases in your panel of cell lines using Western blot or proteomics. 2. Correlate the cellular response to this compound with the expression of its targets. |
Data Presentation
Table 1: On-Target and Known Off-Target Profile of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| RET | 4 | Biochemical | [1] |
| BRAF | Data not available | - | - |
| SRC | Data not available | - | - |
| S6K | Data not available | - | - |
| p38γ/δ | Data not available | - | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Phenotype | EC50 (nM) | Reference |
| MZ-CRC-1 (Thyroid Cancer) | Proliferation Inhibition | Data not available | - |
| TT (Thyroid Cancer) | Proliferation Inhibition | Data not available | - |
| Pancreatic Cancer Cell Lines | Viability Reduction | Varies | [4] |
| Acute Leukemia Cell Lines | Viability Reduction | Varies | [6] |
| Colorectal Cancer Cell Lines | Viability Reduction | Varies | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol describes a general method to determine the IC50 of this compound against a panel of recombinant kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the recombinant kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10][11]
Protocol 2: Western Blot Analysis of Phosphorylated ERK and AKT
This protocol allows for the assessment of this compound's effect on the MAPK/ERK and PI3K/AKT signaling pathways in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-pAKT, anti-total AKT, loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the blot and re-probe for the total protein and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.[12][13][14][15]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the engagement of this compound with its target protein (e.g., RET) in intact cells.
Materials:
-
Cell culture reagents
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Western blot equipment and antibodies for the target protein
Methodology:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the target protein.
-
A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of this compound indicates target engagement.[16][17][18][19]
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. protocols.io [protocols.io]
- 9. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. benchchem.com [benchchem.com]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
AD80 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AD80, a potent multikinase inhibitor. Here you will find guidance on the stability and storage of this compound, as well as troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multikinase inhibitor with strong activity against RET (rearranged during transfection), BRAF, SRC, and S6K (ribosomal S6 kinase).[1][2] It is a polypharmacological agent designed for high efficacy and low toxicity.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| -80°C | 3 years | ||
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from multiple sources.
Q3: How should I prepare this compound stock solutions?
For in vitro experiments, it is recommended to prepare fresh stock solutions. A common solvent is dimethyl sulfoxide (DMSO). For in vivo experiments, the mixed solution should be used immediately for optimal results.[1] Always ensure the compound is fully dissolved before use.
Q4: Is this compound stable at room temperature?
While one source suggests that a related product is stable at room temperature in closed containers, it is best practice to follow the specific storage recommendations for the multikinase inhibitor this compound, which involve colder temperatures for long-term stability.[2] Short-term handling at room temperature for experimental setup is generally acceptable, but prolonged exposure should be avoided.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses potential issues you might face during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Improper Storage/Degradation | - Verify that this compound has been stored according to the recommended conditions. - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration | - Double-check all calculations for dilutions. - Calibrate pipettes and other measurement instruments. |
| Cell Line Variability | - Ensure consistent cell passage number and seeding density. - Confirm the expression and activity of target kinases (RET, BRAF, SRC, S6K) in your cell line. |
| Off-Target Effects | - At higher concentrations, kinase inhibitors can have off-target effects that may lead to unexpected cellular responses.[3] - Perform dose-response experiments to identify the optimal concentration. |
Problem 2: Development of drug resistance in long-term experiments.
| Potential Cause | Troubleshooting Steps |
| Gatekeeper Mutations | - Resistance to kinase inhibitors can arise from mutations in the kinase domain that prevent drug binding.[4] - Sequence the target kinases in resistant clones to identify potential mutations. |
| Activation of Bypass Pathways | - Cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited pathway. - Analyze the phosphorylation status of key downstream effectors of parallel pathways. |
Problem 3: Paradoxical activation of a signaling pathway.
| Potential Cause | Troubleshooting Steps |
| RAF Inhibitor Paradox | - Some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and activated RAS by promoting RAF dimerization.[5][6][7] - Be aware of the genetic background of your cell line (especially RAS and RAF mutation status). - Test a range of this compound concentrations, as this effect can be dose-dependent. |
Signaling Pathway and Potential Degradation
To visualize the interconnected pathways targeted by this compound and understand its potential degradation, refer to the diagrams below.
Caption: Signaling pathways inhibited by this compound.
Caption: Potential degradation pathways of this compound.
Based on the chemical structure of this compound, which contains an aminopyrazole and a trifluoromethylphenyl urea moiety, it may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in the urea linkage could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The nitrogen atoms in the pyrazole and pyrimidine rings, as well as the amino groups, could be potential sites for oxidation.
-
Photolysis: Aromatic and heteroaromatic ring systems can be sensitive to degradation upon exposure to light, particularly UV radiation.
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
This protocol outlines a method to determine the stability of this compound in a solvent (e.g., DMSO) under various storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in an appropriate volume of high-purity DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at the following conditions:
-
-80°C
-
-20°C
-
4°C (refrigerator)
-
Room temperature (~25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
-
-
Analytical Method:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The method should be able to separate the parent this compound peak from any potential degradation products.
-
Monitor the peak area of this compound to determine its concentration over time.
-
Purity can be assessed by observing the emergence of new peaks in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
Caption: Workflow for this compound stock solution stability testing.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic insight into RET kinase inhibitors targeting the DFG-out conformation in RET-rearranged cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing AD80 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multikinase inhibitor, AD80, in animal models. The information is designed to help anticipate and address potential toxicity-related issues that may arise during preclinical studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound toxicity.
Q1: What is the general toxicity profile of this compound in animal models?
A1: this compound, a multikinase inhibitor targeting RET, RAF, SRC, and S6K, has been described in some preclinical studies as having "very low toxicity". For instance, in a Drosophila model, oral administration resulted in a high percentage of animals developing to adulthood[1][2]. In a mouse xenograft model, this compound was noted to reduce body-weight modulation compared to the drug vandetanib[1][2].
Q2: What are the potential target organs for this compound toxicity?
A2: While specific organ toxicities for this compound are not extensively detailed in publicly available literature, multikinase inhibitors as a class can be associated with a range of adverse effects. Researchers should be vigilant for potential toxicities in organs such as the heart, liver, kidneys, and the gastrointestinal tract. Clinical signs to monitor include changes in weight, activity, and food/water consumption.
Q3: What are the common side effects observed with multikinase inhibitors that could be relevant for this compound studies?
A3: Based on the class of multikinase inhibitors, researchers should be prepared to potentially observe side effects such as:
-
Cardiovascular: Hypertension, and in some cases, cardiotoxicity.
-
Gastrointestinal: Diarrhea, nausea, and weight loss.
-
Dermatological: Skin rash and hand-foot syndrome.
-
General: Fatigue, muscle wasting, and myelosuppression.
Q4: At what dose should I expect to see toxicity with this compound?
Q5: How can I mitigate potential this compound-induced toxicity?
A5: Mitigation strategies include careful dose selection based on pilot studies, close monitoring of animal health, and implementation of supportive care measures. If signs of toxicity are observed, dose reduction or temporary cessation of treatment may be necessary.
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Body Weight Loss (>15%) | Drug-related toxicity (e.g., gastrointestinal distress, metabolic changes) | 1. Confirm accurate dosing.2. Provide supportive care (e.g., hydration, palatable diet).3. Consider dose reduction or a brief treatment holiday.4. Perform hematology and serum chemistry to assess organ function.5. Conduct a gross necropsy and histopathology on any animals that are euthanized due to weight loss. |
| Lethargy and Reduced Activity | General malaise, potential organ toxicity | 1. Perform a thorough clinical examination of the animal.2. Monitor food and water intake.3. Evaluate for signs of pain or distress.4. Consider blood work to check for anemia or organ damage.5. If severe, consider humane euthanasia and a full tissue collection for analysis. |
| Diarrhea | Gastrointestinal toxicity | 1. Ensure proper hydration.2. Administer supportive care as recommended by a veterinarian.3. Reduce the dose of this compound and monitor for resolution.4. If persistent, treatment may need to be discontinued. |
| Skin Rash or Lesions | Dermatological toxicity | 1. Document the location and severity of the rash.2. Consult with a veterinarian for potential topical treatments.3. Monitor for signs of secondary infection.4. Consider a dose reduction if the rash is severe or distressing to the animal. |
| Unexpected Mortality | Acute toxicity | 1. Immediately perform a gross necropsy to identify potential causes of death.2. Collect tissues for histopathological analysis.3. Review dosing procedures and calculations to rule out error.4. A dose-range finding study should be performed to establish a safer starting dose. |
Section 3: Experimental Protocols
The following are generalized protocols for assessing potential this compound toxicity. These should be adapted to the specific experimental design and institutional guidelines.
Dose-Range Finding (MTD) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse strain.
Methodology:
-
Animal Model: Use the same strain, age, and sex of mice as planned for the efficacy study.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, and signs of pain).
-
Monitor food and water consumption.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
-
Data Collection: At the end of the study (e.g., 14-28 days), collect blood for complete blood count (CBC) and serum chemistry. Perform a gross necropsy and collect major organs for histopathology.
In-Life Toxicity Monitoring for Efficacy Studies
Objective: To monitor for and manage toxicity during a long-term efficacy study.
Methodology:
-
Baseline Data: Before starting treatment, record baseline body weights and collect blood for baseline CBC and chemistry panels from a subset of animals.
-
Regular Monitoring:
-
Record body weights at least twice weekly.
-
Perform clinical observations daily.
-
Monitor tumor growth (if applicable).
-
-
Interim Blood Collection: Depending on the study duration, collect blood at one or more interim time points to monitor for hematological and biochemical changes.
Section 4: Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits multiple kinases in key signaling pathways.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for preclinical toxicity assessment of this compound.
Troubleshooting Logic for Adverse Events
Caption: Decision-making process for managing adverse events.
References
Technical Support Center: AD80 Multi-Target Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, AD80.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a multi-kinase inhibitor designed to simultaneously engage multiple cancer-relevant targets. Its primary known targets include RET (rearranged during transfection), RAF, SRC, and S6K (ribosomal S6 kinase).[1][2] Notably, it was designed to have significantly reduced activity against mTOR (mammalian target of rapamycin) to avoid certain feedback loops.[1]
Q2: What are the known downstream effects of this compound in cancer cells?
A2: In various cancer cell models, this compound has been shown to inhibit the phosphorylation of its primary targets and their downstream effectors, such as ERK, AKT, and S6K.[1] This leads to a range of anti-cancer effects, including induction of apoptosis, G2/M cell cycle arrest, inhibition of clonogenicity, and induction of DNA damage.[3][4]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is a common challenge with multi-kinase inhibitors. A recommended strategy involves a multi-pronged approach:
-
Use a structurally distinct inhibitor: If available, use another inhibitor with a different chemical scaffold that targets one of this compound's primary targets. If this second inhibitor does not reproduce the observed phenotype, it suggests the effect may be off-target.
-
Rescue experiments: Overexpression of a drug-resistant mutant of a specific target kinase can help determine if the observed phenotype is on-target. If the phenotype is not reversed, it points towards an off-target effect.
-
Dose-response analysis: A significant difference between the biochemical IC50 for a primary target and the effective concentration for a cellular phenotype may indicate off-target involvement.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors. For multi-kinase inhibitors like this compound, cellular context is critical. The expression levels of its various targets can differ between cell lines, leading to varied responses. It is also crucial to ensure consistent experimental conditions, including cell passage number, confluency, and inhibitor preparation.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 value | 1. Low expression of this compound targets in the cell line. 2. Rapid metabolism of this compound by the cells. 3. Suboptimal assay conditions. | 1. Confirm the expression of key targets (e.g., RET, RAF, SRC, S6K) in your cell line via Western blot or qPCR. 2. Perform a time-course experiment to assess the duration of this compound's effect. 3. Optimize cell seeding density and incubation time. |
| Significant cytotoxicity in control (non-cancerous) cells | 1. Off-target effects on essential kinases. 2. High concentration of this compound leading to general toxicity. | 1. Perform a kinase selectivity screen to identify potential off-targets. 2. Conduct a dose-response experiment to determine the therapeutic window. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent preparation of this compound stock solutions. | 1. Standardize cell passage number and seeding density. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. |
Guide 2: Issues with Western Blot Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No change in phosphorylation of a known downstream target (e.g., p-S6K) | 1. Insufficient concentration or incubation time of this compound. 2. The specific phosphorylation site is not regulated by the targeted kinase in your cell model. 3. Poor antibody quality. | 1. Perform a dose-response and time-course experiment. 2. Consult literature to confirm the signaling pathway in your specific cell line. 3. Validate your primary antibody with appropriate positive and negative controls. |
| Paradoxical increase in phosphorylation of a pathway component | 1. Activation of a compensatory feedback loop. 2. Off-target effect on an upstream kinase. | 1. Investigate known feedback mechanisms in the signaling pathway. 2. Co-treat with an inhibitor of the suspected upstream kinase to see if the paradoxical effect is abrogated.[5] |
| Variability in protein expression levels between replicates | 1. Uneven protein loading. 2. Inconsistent cell lysis or sample preparation. | 1. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize protein levels. 2. Ensure complete cell lysis and consistent sample handling. |
Quantitative Data
The following table summarizes the reported IC50 values for this compound against some of its key kinase targets. Note that this is not an exhaustive list, and potency can vary depending on the assay conditions.
| Target Kinase | IC50 (nM) | Assay Type |
| RET | 4 | Cell-free |
| RET V804M | Not specified | Cell-free |
| RET V804L | Not specified | Cell-free |
| Raf | 0.4 | Cell-free |
| Src | 0.6 | Cell-free |
| S6 Kinase | Not specified | Cell-free |
Source: Selleck Chemicals Product Page[1]
Experimental Protocols
While specific, detailed protocols for this compound are often found in the supplementary information of publications, here are general methodologies for key experiments.
Protocol 1: General Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Purified recombinant kinase.
-
Kinase substrate (peptide or protein).
-
ATP solution.
-
This compound serial dilutions.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Assay Procedure:
-
Add kinase buffer to a multi-well assay plate.
-
Add the purified kinase to each well.
-
Add the serial dilutions of this compound to the wells.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Solution Preparation
This protocol, adapted from MedchemExpress, provides a method for preparing this compound for in vivo experiments.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
-
Working Solution Preparation (Example for 1 mL):
-
Take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Note: The final concentration and vehicle composition may need to be optimized for your specific animal model and route of administration.[2]
Visualizations
Signaling Pathways Affected by this compound
Caption: Key signaling pathways inhibited by this compound.
Experimental Workflow for this compound Efficacy Study
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
AD80: A Novel Multikinase RET Inhibitor Forging a New Path in Thyroid Cancer Therapy
For Immediate Release
A preclinical multikinase inhibitor, AD80, is demonstrating significant promise in the targeted therapy of RET-altered thyroid cancers. By potently inhibiting RET and its downstream signaling pathways, this compound presents a potential new weapon in the arsenal against these malignancies, distinguishing itself from established and emerging RET inhibitors. This guide provides a comprehensive comparison of this compound with other RET inhibitors, supported by available experimental data for researchers, scientists, and drug development professionals.
This compound is a polypharmacological agent that targets not only the RET receptor tyrosine kinase but also RAF, SRC, and S6K, while having minimal activity against mTOR.[1] This multi-targeted approach offers the potential for a durable response by mitigating resistance mechanisms. Preclinical evidence indicates that this compound is significantly more effective—by a factor of 100 to 1000—at inhibiting RET and its downstream signaling in RET-rearranged cells compared to other clinically tested anti-RET drugs like cabozantinib and vandetanib.[2]
Comparative Efficacy and Specificity
The landscape of RET inhibitors in thyroid cancer can be broadly categorized into three groups: multikinase inhibitors (MKIs), first-generation selective RET inhibitors, and next-generation selective RET inhibitors. This compound, while technically a multikinase inhibitor, exhibits a high degree of potency against RET, setting it apart from broader-spectrum MKIs.
| Inhibitor Class | Representative Drugs | Primary Targets | Key Efficacy Data in Thyroid Cancer |
| Multikinase Inhibitor | This compound | RET, RAF, SRC, S6K | Potent downregulation of phosphorylated RET; enhanced tumor growth inhibition and reduced body-weight modulation compared to vandetanib in a mouse xenograft model.[1] |
| Multikinase Inhibitors | Vandetanib, Cabozantinib | VEGFR, EGFR, RET, MET | Overall Response Rate (ORR): ~20-30% in medullary thyroid cancer (MTC). |
| First-Generation Selective RET Inhibitors | Selpercatinib, Pralsetinib | RET (wild-type and various mutations) | ORR: 69-73% in previously treated RET-mutant MTC; 79-100% in RET fusion-positive thyroid cancer.[3] |
| Next-Generation Selective RET Inhibitors | TPX-0046, EP0031 | RET (including solvent front mutations) | Preclinical data shows high potency against resistance mutations (e.g., TPX-0046 IC50: ~1-17 nM). |
Experimental Data and Methodologies
In Vitro Studies
Cell Line Experiments: this compound has been shown to inhibit the proliferation of the human medullary thyroid cancer cell line TT and the papillary thyroid cancer cell line MZ-CRC-1, likely through the induction of apoptosis.[1] In studies using the CCDC6-RET rearranged lung adenocarcinoma cell line LC-2/AD and NIH-3T3 cells with an induced KIF5B-RET rearrangement, this compound demonstrated potent inhibition of RET phosphorylation and downstream signaling molecules at low nanomolar concentrations.[2]
Experimental Protocol: Western Blotting for RET Phosphorylation A representative protocol for assessing the inhibition of RET phosphorylation, as suggested by the available data, would involve:
-
Cell Culture and Treatment: Thyroid cancer cells with known RET alterations (e.g., TT, TPC-1, LC-2/AD) are cultured to ~70-80% confluency. Cells are then treated with varying concentrations of this compound or other RET inhibitors for a specified duration (e.g., 4 hours).
-
Lysis and Protein Quantification: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated RET (e.g., anti-phospho-RET Y905). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The membrane is often stripped and re-probed for total RET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Studies
Xenograft and Patient-Derived Xenograft (PDX) Models: In a mouse xenograft model, this compound demonstrated superior tumor growth inhibition and less impact on body weight compared to the MKI vandetanib.[1] Furthermore, in PDX models of CCDC6-RET rearranged tumors, treatment with this compound resulted in a significant reduction in tumor volume without causing body weight loss, indicating a favorable pharmacokinetic profile.[2]
Experimental Protocol: In Vivo Efficacy in a Xenograft Model A general protocol for evaluating the in vivo efficacy of this compound in a thyroid cancer xenograft model would be:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Human thyroid cancer cells (e.g., TT cells) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. A control group receives the vehicle, and another group may receive a comparator drug like vandetanib.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Mechanisms of Action
The RET signaling pathway is a critical driver of cell growth, survival, and proliferation in thyroid cancers with RET alterations.
Caption: The RET signaling pathway and points of inhibition by this compound and other RET inhibitors.
This compound's unique mechanism involves the inhibition of multiple key kinases in this pathway, potentially leading to a more comprehensive and durable blockade of tumor-promoting signals.
Comparative Experimental Workflow
The preclinical evaluation of a novel RET inhibitor like this compound typically follows a structured workflow to establish its efficacy and mechanism of action.
Caption: A typical experimental workflow for the preclinical evaluation of a RET inhibitor.
Logical Relationship of RET Inhibitor Classes
The development of RET inhibitors has progressed from broad-spectrum drugs to highly specific agents, with this compound occupying a unique position.
Caption: The evolution and logical relationship of different classes of RET inhibitors.
Conclusion
This compound is a promising multikinase inhibitor with potent anti-RET activity that has demonstrated significant preclinical efficacy in thyroid cancer models. Its ability to potently inhibit RET and other key signaling molecules, coupled with a favorable in vivo profile, suggests it could offer a valuable therapeutic option. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with RET-altered thyroid cancer. The comprehensive data presented in this guide will aid researchers and drug development professionals in contextualizing the potential of this compound within the evolving landscape of RET-targeted therapies.
References
A Head-to-Head Comparison of AD80 and Vandetanib in Cancer Therapy
In the landscape of targeted cancer therapies, both AD80 and vandetanib have emerged as multi-kinase inhibitors with significant potential. While vandetanib is an established therapeutic for advanced medullary thyroid cancer (MTC), this compound is a newer investigational compound showing promise in preclinical studies. This guide provides a detailed, data-supported comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Oncogenic Pathways
Both this compound and vandetanib function by inhibiting multiple tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis. However, their specific target profiles exhibit some differences.
Vandetanib primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Its therapeutic effect in MTC is largely attributed to its potent inhibition of RET, a key driver in this malignancy.
This compound also inhibits RET, but its broader target profile includes RAF, SRC, and S6 Kinase (S6K), with notably reduced activity against mTOR.[4][5] This profile suggests this compound may be effective in cancers driven by the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.
Below is a diagram illustrating the targeted signaling pathways for both compounds.
Preclinical Efficacy: A Comparative Look
Direct comparative studies of this compound and vandetanib are limited, but available preclinical data provide valuable insights into their relative potency and efficacy.
In Vitro Studies: Cell Viability and Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for both compounds against various kinases and cancer cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | Vandetanib IC50 (nM) | This compound IC50 (nM) |
| VEGFR-2 | 40[1][2] | Not Reported |
| VEGFR-3 | 110[1][2] | Not Reported |
| EGFR | 500[1][2] | Not Reported |
| RET | 130[1][2] | 4[4] |
| RAF | Not Reported | Inhibits |
| SRC | Not Reported | Inhibits |
| S6K | Not Reported | Inhibits |
Table 2: In Vitro Cell Line Efficacy
| Cell Line | Cancer Type | Vandetanib IC50 (µM) | This compound IC50 (µM) |
| MZ-CRC-1 | Medullary Thyroid Cancer | 0.26[6] | Inhibits proliferation[5] |
| TT | Medullary Thyroid Cancer | Not Reported | Inhibits proliferation[5] |
Note: Direct comparative IC50 values for both drugs in the same MTC cell lines from a single study are not publicly available.
In Vivo Studies: Tumor Growth Inhibition
A key preclinical study directly compared the in vivo efficacy of this compound and vandetanib in a mouse xenograft model of MTC. The results indicated that this compound not only promoted enhanced tumor growth inhibition but also resulted in reduced body-weight modulation compared to vandetanib, suggesting a better toxicity profile.[5]
Clinical Efficacy: Vandetanib in Medullary Thyroid Cancer
Vandetanib has undergone extensive clinical evaluation, culminating in its approval for the treatment of advanced MTC. The pivotal Phase III ZETA trial provides a wealth of data on its clinical efficacy.
Table 3: Vandetanib ZETA Trial - Key Efficacy Data
| Parameter | Vandetanib | Placebo |
| Median Progression-Free Survival (PFS) | 30.5 months[7] | 19.3 months[7] |
| Objective Response Rate (ORR) | 45%[8] | 13%[9] |
| Disease Control Rate | 87%[8] | Not Reported |
Data from the Phase III ZETA trial in patients with advanced medullary thyroid cancer.
As an investigational compound, this compound has not yet entered clinical trials, and therefore, no clinical efficacy data is available for comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or vandetanib) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
-
Cell Plating: A single-cell suspension is plated in 6-well plates at a low density.
-
Treatment: Cells are treated with the test compound for a defined period.
-
Incubation: The cells are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MTC cell lines) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or vandetanib) via a specified route and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-RET, phospho-ERK) followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
Conclusion
Both this compound and vandetanib are potent multi-kinase inhibitors with demonstrated efficacy against cancer models. Vandetanib is a clinically validated treatment for advanced MTC, with a well-documented efficacy and safety profile from large-scale clinical trials. This compound, while still in the preclinical stage, shows significant promise, with a broader target profile and potentially superior efficacy and tolerability compared to vandetanib in preclinical models. The higher potency of this compound against RET in vitro is a notable finding that warrants further investigation.
Future research should focus on direct, head-to-head in vitro and in vivo studies to provide a more definitive comparison of the efficacy and safety of these two compounds. As this compound progresses towards clinical development, it will be crucial to see if its preclinical advantages translate into improved outcomes for patients. This guide provides a foundational comparison to aid researchers in this ongoing endeavor.
References
- 1. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
A Comparative Analysis of AD80's Effect on Downstream Biomarkers in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multikinase inhibitor AD80 with alternative therapies, focusing on the validation of its effects on downstream biomarkers. The information is supported by experimental data to aid in the evaluation of its potential in cancer therapy.
This compound is a potent multikinase inhibitor that has demonstrated significant antineoplastic activity in various cancer models, including colorectal, pancreatic, and acute leukemia. Its primary mechanism of action involves the inhibition of several key kinases, namely RET, RAF, SRC, and S6K, with a notable characteristic of having greatly reduced activity against mTOR. This selective targeting profile leads to the modulation of multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and apoptosis. This guide will delve into the experimental validation of this compound's impact on these pathways and compare its performance with other multikinase inhibitors such as regorafenib and sorafenib.
Comparative Efficacy: this compound vs. Alternative Multikinase Inhibitors
To provide a clear comparison of this compound's efficacy, the following tables summarize the quantitative data on its effects on key downstream biomarkers in comparison to other relevant multikinase inhibitors.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Biomarker | This compound | Regorafenib | Vandetanib |
| p-S6RP | Inhibition | No direct data | No direct data |
| p-ERK1/2 | Increased | Reduced | Inhibition |
| Cleaved PARP1 | Increased | Increased | No direct data |
| BAX mRNA | Increased | No direct data | No direct data |
| PMAIP1 mRNA | Increased | No direct data | No direct data |
| BBC3 mRNA | Increased | No direct data | No direct data |
| CDKN1A mRNA | Increased | No direct data | No direct data |
| GADD45A mRNA | Increased | No direct data | No direct data |
| CDKN1B mRNA | Increased | No direct data | No direct data |
Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Biomarker | This compound | Sorafenib |
| p-RPS6 | Reduced | No direct data |
| p-AURKA | Reduced | No direct data |
| γH2AX | Induced | No direct data |
| Cleaved PARP1 | Induced | No direct data |
| Autophagic Flux (LC3B consumption) | Induced | No direct data |
Table 3: In Vitro Efficacy of this compound in Acute Leukemia Cell Lines
| Biomarker | This compound |
| p-S6 Ribosomal Protein | Reduced |
| Ki-67 | Reduced |
| Cleaved PARP1 | Induced |
| γH2AX | Induced |
| Survivin | Reduced |
| STMN1 | Reduced |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Lines: Colorectal cancer cell lines (e.g., HCT116, HT29) or pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound, regorafenib, or sorafenib for 24, 48, or 72 hours.
-
Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Following treatment with the respective inhibitors, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-ERK, phospho-S6RP, cleaved PARP1, β-actin). Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.
-
qPCR: The relative expression levels of target genes (e.g., BAX, PMAIP1, BBC3, CDKN1A, GADD45A, CDKN1B) are quantified by RT-qPCR using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion
The available data indicates that this compound is a potent multikinase inhibitor with a distinct mechanism of action that leads to the effective modulation of key downstream biomarkers involved in cancer progression. Its ability to inhibit RET, RAF, SRC, and S6K results in cell cycle arrest, induction of apoptosis, and inhibition of proliferation in colorectal, pancreatic, and acute leukemia cancer models.[1][2][3]
In colorectal cancer, this compound's induction of DNA damage and apoptosis-related genes, along with the inhibition of S6RP phosphorylation, highlights its potential as a therapeutic agent.[1] For pancreatic cancer, its ability to reduce the phosphorylation of key proliferative proteins and induce autophagy presents a promising avenue for a disease with limited treatment options.[3]
While direct, head-to-head comparative studies with quantitative data against other multikinase inhibitors are still emerging, the existing evidence suggests that this compound's unique targeting profile offers a compelling rationale for its further development. Future research should focus on direct comparative efficacy studies in various cancer models to precisely position this compound within the landscape of targeted cancer therapies.
References
- 1. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AD80 and GDP366 in Leukemia: A Research Guide
This guide provides a detailed comparative analysis of two investigational compounds, AD80 and GDP366, for the treatment of leukemia. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental basis for these findings.
Executive Summary
This compound and GDP366 are two small molecule inhibitors that have demonstrated anti-leukemic properties by targeting key cellular pathways involved in proliferation and survival. Both compounds have been shown to reduce cell viability and induce apoptosis in acute leukemia cell lines.[1][2] Notably, this compound, a multikinase inhibitor, has been identified as a more potent structural analog of GDP366.[1][3] Their primary mechanism of action involves the disruption of the PI3K/STMN1 signaling axis.[1][2] While both compounds show promise, they exhibit differential effects on specific molecular targets, suggesting distinct therapeutic potentials.
Comparative Performance Data
The following tables summarize the key comparative data for this compound and GDP366 based on preclinical studies in various leukemia cell lines.
Table 1: In Vitro Efficacy Against Leukemia Cell Lines
| Parameter | This compound | GDP366 | Cell Lines Tested | Source |
| Effect on Cell Viability | Dose- and time-dependent reduction | Dose- and time-dependent reduction | Jurkat, Namalwa, NB4, U937 | [1][4] |
| Induction of Apoptosis | Yes, dose-dependent | Yes, dose-dependent | Jurkat, Namalwa, NB4, U937 | [1] |
| Induction of Cell Cycle Arrest | Yes | Yes | Jurkat, Namalwa, NB4, U937 | [1] |
| Potency | More potent than GDP366 | Less potent than this compound | Acute leukemia cell lines | [1][3] |
Table 2: Molecular and Mechanistic Comparison
| Molecular Target/Marker | Effect of this compound | Effect of GDP366 | Significance | Source |
| PI3K/STMN1 Axis | Reduces activity | Reduces activity | Core mechanism of action | [1][2] |
| Stathmin 1 (STMN1) Expression | Reduced | No significant change | Key differentiator in mechanism | [1] |
| STMN1 Phosphorylation | Not specified | Induced | Differential effect on STMN1 regulation | [1] |
| Survivin Expression | Reduced | Induced | Opposing effects on a key anti-apoptotic protein | [1] |
| Ki-67 (Proliferation Marker) | Reduced | Reduced | Indicates anti-proliferative activity | [1] |
| Phospho-S6 Ribosomal Protein | Reduced | Reduced | Inhibition of PI3K/AKT/mTOR pathway | [1] |
| PARP1 Cleavage (Apoptosis Marker) | Induced | Induced | Confirms induction of apoptosis | [1] |
| γH2AX (DNA Damage Marker) | Induced | Induced | Suggests induction of DNA damage | [1] |
Signaling Pathways and Mechanisms of Action
This compound and GDP366 exert their anti-leukemic effects primarily through the inhibition of the PI3K/STMN1 signaling axis. Stathmin 1 (STMN1) is a phosphoprotein that regulates microtubule dynamics and is highly expressed in acute leukemia, promoting cell cycle progression and proliferation.[1]
Both compounds lead to a downstream reduction in the phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway, and a decrease in the proliferation marker Ki-67.[1] They also induce apoptosis, as evidenced by the cleavage of PARP1, and promote DNA damage, indicated by increased γH2AX expression.[1]
A critical distinction lies in their effects on STMN1 and survivin. While both target the PI3K/STMN1 axis, this compound reduces the overall expression of both STMN1 and survivin.[1] In contrast, GDP366 induces the phosphorylation of STMN1 and, paradoxically, increases survivin expression in leukemia models.[1] This opposing effect on the anti-apoptotic protein survivin is a significant point of differentiation.
Caption: Comparative signaling pathways of this compound and GDP366 in leukemia.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and GDP366.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed leukemia cells (e.g., Jurkat, Namalwa, NB4, U937) in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL.
-
Drug Treatment: Treat cells with serial dilutions of this compound or GDP366 (e.g., 0.0032 to 50 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/7-AAD Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or GDP366 (e.g., 2, 10, 50 µM) for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
7-AAD Staining: Add 5 µL of 7-AAD viability staining solution.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Annexin V positive, 7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate molecular mechanisms.
-
Protein Extraction: Following drug treatment, lyse the leukemia cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP1, γH2AX, Ki-67, phospho-S6RP, STMN1, survivin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression or phosphorylation.
Caption: General experimental workflow for comparing this compound and GDP366.
Conclusion
Both this compound and GDP366 demonstrate significant anti-leukemic activity through the inhibition of the PI3K/STMN1 pathway. This compound appears to be a more potent compound. The key difference in their molecular impact is the opposing regulation of survivin, an important inhibitor of apoptosis. The reduction of survivin by this compound may offer a therapeutic advantage over GDP366, which was shown to increase its expression in leukemia cells.[1] Further investigation is warranted to understand the full clinical potential of these compounds, particularly this compound, as targeted therapies for acute leukemia.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Inhibition of S6K1 Phosphorylation: A Comparative Analysis of AD80
For researchers and professionals in drug development, understanding the precise mechanisms of kinase inhibitors is paramount. This guide provides a detailed comparison of the multikinase inhibitor AD80 and its inhibitory effect on Ribosomal Protein S6 Kinase 1 (S6K1) phosphorylation, a critical node in cell growth and proliferation signaling. We present supporting experimental data, protocols, and a visual representation of the involved signaling pathway to offer a comprehensive overview for your research.
Performance Comparison: this compound vs. Alternative S6K1 Inhibitors
This compound is a multikinase inhibitor that has been shown to target several kinases, including S6K, RET, RAF, and SRC.[1][2] Its activity against S6K1 is evident through the reduced phosphorylation of the S6 ribosomal protein (RPS6), a direct downstream substrate of S6K1.[3] While qualitative data strongly supports this compound's inhibition of the S6K1 pathway, a specific IC50 value for S6K1 phosphorylation has not been reported in the reviewed literature.
For a quantitative comparison, we have included data for well-characterized, selective S6K1 inhibitors.
| Inhibitor | Target(s) | IC50 for S6K1 | Key Findings |
| This compound | S6K, RET, RAF, SRC | Not Specified | Reduces phosphorylation of RPS6, a downstream target of S6K1, in various cancer cell lines.[3] Avoids direct mTOR inhibition, potentially preventing feedback activation of the MAPK pathway.[3] |
| PF-4708671 | S6K1 | 160 nM | A selective, cell-permeable inhibitor of S6K1.[2] |
| LY2584702 | p70S6K | 4 nM | A selective, ATP-competitive inhibitor of p70S6K. |
Signaling Pathway Overview
The mTOR/S6K1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of S6K1 by the mammalian target of rapamycin complex 1 (mTORC1). Activated S6K1 then phosphorylates numerous downstream targets, including the S6 ribosomal protein (RPS6), to promote protein synthesis and cell growth.
Experimental Workflow: Western Blot for p-S6K1
To confirm the inhibition of S6K1 phosphorylation by a compound like this compound, a Western blot analysis is a standard and effective method. This technique allows for the specific detection of the phosphorylated form of S6K1 (p-S6K1) in cell lysates.
Detailed Experimental Protocol: Western Blotting for Phospho-S6K1 (Thr389)
This protocol outlines the key steps for assessing the inhibition of S6K1 phosphorylation at Threonine 389 (a key activation site) using Western blotting.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, a human breast cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor like Insulin-like Growth Factor-1 (IGF-1) to induce S6K1 phosphorylation.
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for each sample.
4. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated S6K1 at Threonine 389 (anti-p-S6K1 Thr389) overnight at 4°C with gentle agitation. A separate membrane should be probed with an antibody against total S6K1 as a loading control.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
9. Chemiluminescent Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
10. Data Analysis:
-
Quantify the band intensities for p-S6K1 and total S6K1.
-
Normalize the p-S6K1 signal to the total S6K1 signal to determine the relative level of S6K1 phosphorylation.
-
Compare the levels of p-S6K1 in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
References
Comparative Analysis of AD80's Anti-Neoplastic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-neoplastic effects of AD80, a novel multikinase inhibitor, with established cancer therapies. The information presented is based on available preclinical data and aims to provide an objective overview for research and drug development purposes.
Introduction to this compound
This compound is a potent multikinase inhibitor that targets key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets include RET, RAF, SRC, and S6K, while exhibiting reduced activity against mTOR.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of malignancies, including colorectal, pancreatic, hepatocellular, and medullary thyroid cancers, as well as acute leukemia.[3][4][5] The mechanism of action of this compound involves the disruption of the PI3K/AKT/mTOR and MAPK signaling pathways, leading to a cascade of anti-cancer effects such as inhibition of cell viability and colony formation, cell cycle arrest at the G2/M phase, induction of DNA damage, apoptosis, and autophagy.[4][6]
Comparative Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo efficacy of this compound with alternative anti-neoplastic agents in specific cancer types.
In Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | This compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Hepatocellular Carcinoma | HepG2 | ~6 (at 48h)[7] | Sorafenib | 6.1 (at 72h)[8] |
| HuH-7 | ~6 (at 48h)[7][9] | Sorafenib | 2.6 (at 72h)[8] | |
| Hep3B | Not Reported | Sorafenib | 3.6 (at 72h)[8] | |
| Colorectal Cancer | HCT116 | Not Reported | Regorafenib | Not Reported |
| Medullary Thyroid Cancer | TT | Not Reported | Vandetanib | ~0.15 (at 6 days)[6] |
| MZ-CRC-1 | Not Reported | Vandetanib | ~0.1 (at 6 days)[6] | |
| Pancreatic Cancer | PANC-1 | Not Reported | Gemcitabine | Not Reported |
| AsPC-1 | Not Reported | Gemcitabine | Not Reported | |
| Chronic Myeloid Leukemia | KU812 | ~0.3 (at 72h)[10] | Imatinib | Not Reported |
| Ba/F3 BCR::ABL1 T315I | Not Reported | Imatinib | Not Reported |
Note: Direct comparative studies with this compound are limited. The IC50 values are compiled from different studies and experimental conditions may vary.
In Vivo Tumor Growth Inhibition (Xenograft Models)
| Cancer Type | Xenograft Model | This compound Treatment | Tumor Growth Inhibition | Comparator Drug | Comparator Treatment | Tumor Growth Inhibition |
| Hepatocellular Carcinoma | HuH-7 Xenograft | 40 mg/kg, p.o. daily for 3 weeks[7] | 40% reduction in tumor growth[7] | Sorafenib | Not Reported | Not Reported |
| Colorectal Cancer | HCT116 Xenograft | Not Reported | Not Reported | Regorafenib | 30 mg/kg, p.o. daily for 10 days[4] | 70-90% suppression of tumor growth[4] |
| Pancreatic Cancer | PDX Models | Not Reported | Not Reported | Gemcitabine | 100 mg/kg, weekly[11] | Initial 80% reduction, followed by regrowth[11] |
| Medullary Thyroid Cancer | Not Reported | Not Reported | Not Reported | Vandetanib | Not Reported | Not Reported |
Note: Data for in vivo studies with this compound are not widely available in a comparative context. The presented data is based on individual studies.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-neoplastic effects by modulating critical signaling pathways. The diagrams below illustrate the mechanism of action of this compound and a comparison with an alternative agent.
Caption: this compound inhibits multiple kinases including RET, RAF, SRC, and S6K.
Caption: Sorafenib inhibits VEGFR, PDGFR, and RAF kinases.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and comparator drugs are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound, sorafenib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Clonogenicity Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, a measure of long-term cell survival.
Protocol Details:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the drug for a specified period.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are calculated based on the number of colonies in treated versus control wells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol Details:
-
Cell Treatment: Culture cells to 60-70% confluency and treat with the test compound for the desired duration.
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This technique detects the cleavage of key apoptotic proteins, indicating the activation of the apoptotic cascade.
Protocol Details:
-
Protein Extraction: Treat cells with the drug, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3 and cleaved PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and the comparator drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound demonstrates significant anti-neoplastic activity in a variety of preclinical cancer models. Its mechanism of action, targeting multiple key kinases, suggests its potential as a broad-spectrum anti-cancer agent. The comparative data, while not from direct head-to-head trials in all cases, provides a valuable benchmark for its efficacy against established therapies. Further investigation, including direct comparative preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology. The detailed experimental protocols provided herein offer a foundation for such future research endeavors.
References
- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor activity of sorafenib and artesunate in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound HAS ANTINEOPLASTIC EFFECTS ON HUMAN AND MURINE CML CELL MODELS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating AD80's Role in Inducing Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multikinase inhibitor AD80's performance in inducing apoptosis against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in oncological research and drug discovery.
This compound: A Multi-Targeted Approach to Inducing Cancer Cell Death
This compound is a potent multikinase inhibitor that has demonstrated significant antineoplastic effects across various cancer cell lines, including those of pancreatic, colorectal, and hematological origin.[1][2] Its mechanism of action involves the simultaneous inhibition of several key kinases, such as S6K, RET, RAF, and SRC, which are crucial components of pro-survival signaling pathways like PI3K/AKT/mTOR and MAPK.[1] By targeting these pathways, this compound effectively disrupts cancer cell proliferation and survival, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis.[1][2]
Comparative Analysis of Apoptosis Induction
A key measure of an anticancer agent's efficacy is its ability to induce programmed cell death, or apoptosis. The following data summarizes the apoptotic potential of this compound in comparison to another kinase inhibitor, GDP366, in acute leukemia cell lines.
Quantitative Apoptosis Data
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Jurkat | Vehicle | - | ~5% |
| This compound | 0.4 | ~20% | |
| 2 | ~40% | ||
| 10 | ~60% | ||
| GDP366 | 2 | ~15% | |
| 10 | ~30% | ||
| 50 | ~50% | ||
| NB4 | Vehicle | - | ~5% |
| This compound | 0.4 | ~25% | |
| 2 | ~50% | ||
| 10 | ~70% | ||
| GDP366 | 2 | ~20% | |
| 10 | ~40% | ||
| 50 | ~60% |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 24 | 0.08 |
| 48 | 12.3 | ||
| PANC-1 | Pancreatic Cancer | 24 | 4.46 |
| 48 | 30.38 | ||
| AsPC-1 | Pancreatic Cancer | 24 | 0.33 |
| 48 | 43.24 | ||
| HCT116 | Colorectal Cancer | 72 | Not explicitly stated, but effective concentrations are in the low µM range. |
| SW480 | Colorectal Cancer | 72 | Not explicitly stated, but effective concentrations are in the low µM range. |
| Jurkat | Acute Leukemia | 24 | Not explicitly stated, but effective concentrations are in the low µM range. |
| NB4 | Acute Leukemia | 24 | Not explicitly stated, but effective concentrations are in the low µM range. |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's multi-targeted nature leads to the inhibition of several critical signaling pathways that promote cancer cell survival. The diagram below illustrates the key pathways affected by this compound, culminating in the induction of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Detection
The following diagram outlines a typical workflow for assessing this compound-induced apoptosis in cancer cell lines.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is used to quantitatively determine the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (1X)
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluence.
-
Treat cells with this compound at various concentrations for the desired time periods. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Western Blotting for Detection of Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic cascade, such as cleaved PARP and γH2AX.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described in the Annexin V/PI protocol.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Conclusion
The available data strongly supports the role of this compound as a potent inducer of apoptosis in various cancer cell lines. Its multi-targeted mechanism, which involves the inhibition of key survival pathways, makes it a promising candidate for further investigation in cancer therapy. The provided comparative data, while not exhaustive, suggests that this compound's apoptotic-inducing capabilities are significant. Further head-to-head studies with other established kinase inhibitors in a broader range of cancer models are warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams in this guide are intended to aid researchers in designing and executing experiments to further validate and explore the apoptotic mechanisms of this compound.
References
AD80: A Comparative Analysis Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
AD80, a potent multikinase inhibitor, has demonstrated significant antitumor activity across a spectrum of cancer models. This guide provides a comparative analysis of this compound's performance, delving into its efficacy, mechanism of action, and the experimental frameworks used for its evaluation.
In Vitro Efficacy of this compound: A Comparative Overview
For instance, in acute leukemia cell models, this compound has been identified as being more potent and effective than other structural analogs like GSK2606414 and GW768505A[1]. In pancreatic cancer, this compound has been shown to reduce cell viability in a dose- and time-dependent manner[2]. Similarly, in colorectal cancer models, this compound selectively reduces the viability of cancer cells[3].
In Vivo Antitumor Activity of this compound
Preclinical studies using animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of a drug candidate. These studies provide valuable data on a drug's ability to inhibit tumor growth in a living organism.
While specific quantitative data on tumor growth inhibition by this compound across a variety of xenograft models is limited in publicly available literature, existing studies indicate its potential. For example, research in pancreatic cancer models has shown that this compound effectively reduces anchorage-independent growth in 3D models, a key characteristic of tumorigenicity in vivo[2].
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by targeting multiple kinases involved in crucial cellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
A central mechanism of this compound's action is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. In acute leukemia, this compound has been shown to reduce the phosphorylation of S6 ribosomal protein, a downstream effector of the PI3K/AKT/mTOR pathway[1]. Similarly, in colorectal cancer models, this compound's activity is linked to the downregulation of this pathway[3].
Signaling Pathway of this compound in Cancer
Caption: this compound inhibits the PI3K/AKT/mTOR and MAPK signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. This compound has been shown to modulate this pathway in colorectal cancer cells[3].
Cellular Effects of this compound
The inhibition of these key signaling pathways by this compound leads to a cascade of cellular events that ultimately result in cancer cell death and inhibition of tumor growth.
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest in acute leukemia and colorectal cancer cells, preventing them from progressing through the division cycle.[1][3]
-
Apoptosis: this compound induces programmed cell death, or apoptosis, in various cancer models, including acute leukemia and colorectal cancer.[1][3]
-
Inhibition of Clonogenicity: The ability of a single cancer cell to form a colony is a measure of its self-renewal and tumorigenic potential. This compound has been shown to reduce the clonogenic growth of acute leukemia and pancreatic cancer cells.[1][2]
-
Mitotic Catastrophe and Autophagy: In pancreatic cancer cells, this compound has been reported to induce mitotic catastrophe, a form of cell death that occurs during mitosis, as well as autophagy.[2][4]
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the anticancer effects of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenicity Assay
This assay measures the ability of a single cell to form a colony, providing insight into the long-term effects of this compound on cell survival and proliferation.
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of AKT, mTOR, ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them, typically with cold 70% ethanol.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. RNase treatment is often included to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data to determine the percentage of cells in each phase.[5]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. rsc.org [rsc.org]
- 4. Galiximab (anti-CD80)-induced growth inhibition and prolongation of survival in vivo of B-NHL tumor xenografts and potentiation by the combination with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of AD80
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of AD80, a multikinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, it must be handled as a potent and hazardous compound.[1]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (hydrochloride).[1] The absence of comprehensive toxicological data necessitates treating this compound with the highest degree of caution.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:
-
Double-layered chemotherapy gloves
-
A solid-front barrier gown
-
Safety goggles and a full-face shield to protect against splashes and aerosols.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Emergency Procedures: In the event of accidental exposure, follow these immediate actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if symptoms persist.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Quantitative Data Summary
Due to the limited toxicological data available for this compound, the following table reflects the current knowledge. The absence of specific values should be interpreted as a requirement for cautious handling, not as an indication of low hazard.
| Parameter | Value | Source |
| Chemical Name | This compound (hydrochloride) | [1] |
| Molecular Formula | C₂₂H₁₉F₄N₇O | N/A |
| Molecular Weight | 473.43 g/mol | N/A |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not thoroughly investigated. May be harmful by inhalation, ingestion, or skin absorption. | [1] |
| LD50 (Oral, Dermal, Inhalation) | No data available | [1] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | N/A |
| Hazardous Waste Classification | No specific listing. Treat as a hazardous chemical waste. | N/A |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with compliant removal by trained professionals.
Step 1: Waste Minimization
The most effective way to manage chemical waste is to minimize its generation.
-
Order only the necessary quantities of this compound for your experiments.
-
Prepare solutions in volumes that will be consumed in a timely manner to avoid degradation and the need to dispose of large quantities of expired material.
Step 2: Segregation and Collection of this compound Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Syringes and needles used for handling this compound solutions must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
Step 3: Container Selection and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
-
Container Type: Use only containers approved for hazardous chemical waste. These should be made of a material compatible with the waste they contain (e.g., polyethylene for many solutions).
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound (hydrochloride)," and a clear indication of the hazards (e.g., "Toxic," "Handle with Caution"). The date of waste accumulation should also be clearly marked.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.
-
Keep waste containers securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a request for waste pickup to your EHS office.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is a violation of regulations and poses a significant environmental and health risk.
-
Empty containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the compound.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final removal.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Prudent Chemical Handling
The principles of safe chemical handling and disposal are interconnected, forming a pathway that ensures laboratory and environmental safety.
Caption: Logical pathway for safe handling and disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for AD80
When working with the multikinase inhibitor AD80 (hydrochloride), stringent adherence to safety protocols is paramount to protect researchers and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. Based on the Safety Data Sheet (SDS) for this compound (hydrochloride), the following PPE is recommended.[1]
| PPE Category | Recommended Equipment |
| Respiratory | A NIOSH-approved self-contained breathing apparatus or respirator should be worn as conditions warrant.[1] |
| Eye/Face | Safety goggles are essential to protect against splashes or dust particles.[1] |
| Hand | Heavy rubber gloves are required to prevent skin contact.[1] |
| Body | A lab coat or other protective clothing should be worn to minimize skin exposure. |
| Footwear | Rubber boots are recommended, particularly when handling larger quantities or in case of a spill.[1] |
Experimental Protocols: Handling and First Aid
Proper handling procedures are critical to minimize the risk of exposure. In the event of accidental contact, immediate and appropriate first aid is crucial.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of dust.[1]
-
Avoid Dust Formation: Take care to avoid raising dust when handling the solid compound.[1]
-
Container Integrity: Keep the container tightly closed when not in use.[1]
-
Exposure Avoidance: Avoid prolonged or repeated exposure.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids apart. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
Spill and Disposal Plan
In the event of a spill, a clear and practiced response is necessary to contain the material and prevent environmental release. Proper disposal in accordance with local regulations is mandatory.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Contain the spill to prevent it from spreading.
-
Collection: Carefully collect the spilled material.
-
Transfer: Transfer the collected material to a designated chemical waste container.[1]
Disposal Protocol:
-
Dispose of this compound and any contaminated materials in a designated chemical waste container.
-
All disposal procedures must be in strict accordance with local, state, and federal regulations.[1]
Visualizing the Workflow for Handling this compound
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram outlines the process from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
